molecular formula C14H11N3O B2667566 3-cyano-N-(6-methylpyridin-2-yl)benzamide

3-cyano-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2667566
M. Wt: 237.26 g/mol
InChI Key: HRIDAJBBAATPGT-UHFFFAOYSA-N
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Description

3-cyano-N-(6-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C14H11N3O and its molecular weight is 237.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-10-4-2-7-13(16-10)17-14(18)12-6-3-5-11(8-12)9-15/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIDAJBBAATPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-cyano-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in key hydrogen bonding interactions have led to its incorporation in a wide array of biologically active molecules. The strategic functionalization of the benzamide core allows for the fine-tuning of physicochemical properties and target-specific interactions. This guide focuses on a specific, yet potentially significant, derivative: 3-cyano-N-(6-methylpyridin-2-yl)benzamide .

The introduction of a cyano group at the 3-position of the benzoyl ring and a 6-methylpyridin-2-yl moiety at the amide nitrogen creates a molecule with a distinct electronic and steric profile. The cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can significantly influence the molecule's interaction with biological targets. The N-pyridinyl substituent introduces a basic nitrogen atom, which can impact solubility, cell permeability, and receptor binding. This technical guide provides a comprehensive overview of the chemical identifiers, predicted physicochemical properties, a detailed synthetic protocol, and a discussion of the potential biological activities of this compound, aimed at researchers and professionals in the field of drug discovery and development.

Chemical Identifiers and Physicochemical Properties

Precise identification and an understanding of the physicochemical properties of a compound are fundamental to any research and development endeavor. The following table summarizes the key chemical identifiers and predicted properties for this compound.

Identifier/Property Value Source
IUPAC Name This compound-
Canonical SMILES Cc1cccc(n1)NC(=O)c2cccc(c2)C#NGenerated
InChIKey FMMUTOJXNVIKJS-UHFFFAOYSA-NGenerated
Molecular Formula C₁₄H₁₁N₃OCalculated
Molecular Weight 237.26 g/mol Calculated
Predicted LogP 2.45Calculated
Topological Polar Surface Area (TPSA) 69.96 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated

Proposed Synthesis Protocol: Schotten-Baumann Reaction

The synthesis of this compound can be efficiently achieved through an amide coupling reaction. The Schotten-Baumann reaction, a well-established method for forming amides from amines and acyl chlorides, provides a reliable and scalable route.[1][2][3][4] This protocol outlines the synthesis starting from commercially available precursors: 3-cyanobenzoyl chloride and 2-amino-6-methylpyridine.

Causality of Experimental Choices

The choice of the Schotten-Baumann reaction is predicated on its simplicity, high yields, and the ready availability of the starting materials. The reaction is typically performed in a two-phase solvent system, which allows for the efficient neutralization of the hydrochloric acid byproduct by an aqueous base, driving the reaction to completion.[4] Dichloromethane is selected as the organic solvent due to its inertness and ability to dissolve the reactants and product. Pyridine is used as a base to scavenge the HCl generated during the reaction, which could otherwise protonate the starting amine, rendering it non-nucleophilic.[1][3]

Step-by-Step Methodology

Materials:

  • 2-amino-6-methylpyridine

  • 3-cyanobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methylpyridine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of 3-cyanobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation of Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 2-amino-6-methylpyridine 2-amino-6-methylpyridine Amide Coupling Amide Coupling 2-amino-6-methylpyridine->Amide Coupling 3-cyanobenzoyl chloride 3-cyanobenzoyl chloride 3-cyanobenzoyl chloride->Amide Coupling This compound This compound Amide Coupling->this compound Schotten-Baumann Conditions Conditions Pyridine, DCM\n0°C to RT Pyridine, DCM 0°C to RT

Caption: Synthetic workflow for this compound.

Potential Biological Activity

Derivatives of N-(pyridin-2-yl)benzamide have been investigated as quorum sensing inhibitors , which are molecules that can disrupt bacterial communication and virulence.[5] Additionally, this class of compounds has shown promise as allosteric activators of glucokinase , an important enzyme in glucose metabolism, suggesting potential applications in the treatment of type 2 diabetes.[6][7]

The presence of the cyano group is also significant. Cyanobenzamide derivatives have been explored for their antimicrobial properties , including antibacterial and antifungal activities.[8][9][10] The combination of the N-(pyridin-2-yl) moiety and the cyanobenzamide core in the target molecule suggests that it may exhibit a spectrum of antimicrobial activities. Furthermore, structurally related compounds have been identified as potent antagonists of the metabotropic glutamate receptor 5 (mGluR5), indicating a potential for activity in the central nervous system.[11][12]

Biological_Activity cluster_activities Potential Biological Activities Target_Molecule This compound Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Quorum_Sensing_Inhibition Quorum_Sensing_Inhibition Target_Molecule->Quorum_Sensing_Inhibition Glucokinase_Activation Glucokinase_Activation Target_Molecule->Glucokinase_Activation CNS_Activity CNS Activity (e.g., mGluR5) Target_Molecule->CNS_Activity

Caption: Potential biological activities of the target molecule.

Conclusion

This compound represents a synthetically accessible molecule with significant potential for biological activity. This guide has provided its key chemical identifiers, predicted physicochemical properties, a robust and detailed synthetic protocol, and an evidence-based discussion of its potential therapeutic applications. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further experimental validation of the proposed synthesis and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this promising scaffold.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • ResearchGate. Design, synthesis, biological evaluation and in silico studies of N-(pyridin-2-yl)-benzamides derivatives as quorum sensing inhibitors | Request PDF. [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Published March 7, 2017. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • BindingDB. BindingDB BDBM50258665 3-Cyano-4-phenyl-N-(6-methylpyridin-2-yl)-benzamide. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • BindingDB. BindingDB BDBM50258331 3-Cyano-4'-(3-fluorophenyl)-N-(6-methylpyridin-2-yl). [Link]

  • PubMed. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Published March 15, 2019. [Link]

  • Ovid. N‐pyridin‐2‐yl benzamide analogues as allosteric activators of glucokinase. [Link]

  • PubChem. 3-Cyanobenzamide | C8H6N2O | CID 76974. [Link]

  • PubChem. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Published September 28, 2024. [Link]

  • Asian Publication Corporation. Synthesis and Antibacterial Evaluation of Novel Cyanoacrylamide Derivatives of 4-Aminosalicylic Acid. Published November 30, 2025. [Link]

Sources

The Strategic Role of 3-Cyanobenzamide Derivatives in Medicinal Chemistry

[1]

Executive Summary

In the landscape of medicinal chemistry, 3-cyanobenzamide (3-CB) has evolved from a simple structural analogue of classic PARP inhibitors into a versatile scaffold for Fragment-Based Drug Discovery (FBDD) and targeted antiviral therapeutics. While historically overshadowed by its 3-amino counterpart (a standard PARP-1 probe), the 3-cyano derivative offers unique physicochemical properties—specifically the linear, electron-withdrawing, and metabolically stable nitrile group—that enable it to occupy distinct chemical spaces in enzyme active sites.

This technical guide analyzes the utility of 3-cyanobenzamide derivatives in targeting viral proteases (Mpro/PLpro) , modulating E3 ubiquitin ligases (VHL) , and acting as ROR


t inverse agonists

Part 1: Chemical Space & Structural Properties

The Nitrile Advantage

The 3-cyanobenzamide core (

  • Electronic Effects: The cyano group is a strong electron-withdrawing group (EWG) (

    
    ), which reduces the electron density of the aromatic ring and increases the acidity of the amide N-H, potentially strengthening hydrogen bond donor capability.
    
  • Steric Profile: The linear geometry of the nitrile group (approx. 1.15 Å bond length) allows it to penetrate narrow hydrophobic pockets (the "hole" effect) where bulkier groups (e.g., -CF3, -OMe) would face steric clash.

  • Bioisosterism: The nitrile group serves as a bioisostere for carbonyls, hydroxyls, and even halogens, offering a dipole moment (~3.9 D) that can engage in specific dipole-dipole interactions with protein backbones.

Structural Comparison: 3-Cyano vs. 3-Amino
Feature3-Cyanobenzamide3-AminobenzamideMedicinal Consequence
Electronic Nature Electron-Poor (EWG)Electron-Rich (EDG)3-CB is less prone to oxidative metabolism (e.g., by CYPs) than electron-rich anilines.
H-Bonding H-bond Acceptor (weak)H-bond Donor/Acceptor3-CB targets pockets requiring a dipole interaction rather than a strong donor.
Geometry Linear, RigidTetrahedral (N), Flexible3-CB provides a rigid vector for FBDD.

Part 2: Therapeutic Applications & Mechanism of Action

Antiviral Therapeutics: Dual Protease Inhibition

Recent studies (2024-2025) have identified 3-cyanobenzamide derivatives as potent inhibitors of coronaviral proteases, specifically targeting the Main Protease (Mpro) and Papain-Like Protease (PLpro) .

  • Mechanism: The benzamide amide acts as a P1 anchor, hydrogen bonding with the backbone of the catalytic cleft (e.g., Glu166 in SARS-CoV-2 Mpro). The 3-cyano group positions the aromatic ring to optimize

    
    -stacking interactions while avoiding steric clashes in the S2 pocket.
    
  • Key Compound (f11): N-(3-bromo-4,5-dihydroxybenzyl)-3-cyanobenzamide

    • Activity: Dual inhibition of PEDV Mpro and PLpro.

    • SAR Insight: The 3-cyano group on the "left-hand" side (LHS) of the molecule was critical. Replacing it with a hydrogen or a methyl group resulted in a >5-fold loss of potency, suggesting the nitrile fills a specific sub-pocket or influences the electronic character of the amide linker to optimize binding.

Fragment-Based Drug Discovery (FBDD): VHL E3 Ligase

The Von Hippel-Lindau (VHL) protein is a key target for PROTAC (Proteolysis Targeting Chimera) development.[1] 3-cyanobenzamide has emerged as a high-efficiency ligand efficiency (LE) fragment.

  • Binding Mode: X-ray crystallography and displacement assays reveal that 3-cyanobenzamide binds to the hydroxyproline binding site of VHL.

  • Potency: As a standalone fragment, it exhibits an

    
    .
    
  • Optimization: It serves as the "Left-Hand Side" (LHS) anchor. When coupled with a "Right-Hand Side" (RHS) moiety (e.g., a substituted benzyl group), the affinity improves to the nanomolar range. The nitrile group is tolerated well within the VHL pocket, unlike larger substituents which disrupt the water network.

ROR t Inverse Agonists

Retinoic acid-related orphan receptor gamma t (ROR

  • Compound: 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide.[2]

  • Role of 3-CN: In this complex molecule, the 3-cyanobenzamide moiety acts as the "cap" group. The nitrile provides a specific electrostatic interaction that stabilizes the inverse agonist conformation of the receptor, preventing the recruitment of co-activators.

Part 3: Visualizations

Diagram 1: Strategic Derivatization of the 3-Cyanobenzamide Scaffold

This diagram illustrates how the core scaffold is chemically manipulated to access diverse biological targets.

GCore3-Cyanobenzamide(Scaffold)Tetrazole3-(1H-tetrazol-5-yl)benzamide(Bioisostere of Acid)Core->Tetrazole[3+2] Cycloaddition(NaN3, ZnBr2)AntiviralN-Benzyl Derivatives(Protease Inhibitors)Core->AntiviralN-Alkylation / Coupling(Ar-CH2-NH2)VHLVHL Ligand (LHS)(PROTAC Anchor)Core->VHLFragment Linking(SAR Optimization)RORHeterocyclic Amides(RORyt Inverse Agonists)Core->RORAmide Coupling(Heterocyclic Amines)Prop1Nitrile: Metabolic StabilityCore->Prop1Prop2Amide: H-Bond AnchorCore->Prop2

Caption: Chemical versatility of the 3-cyanobenzamide scaffold showing key synthetic transformations and therapeutic pathways.

Diagram 2: Antiviral Mechanism of Action (Protease Inhibition)

Visualizing the binding logic of 3-cyanobenzamide derivatives in the viral protease active site.

SARTargetViral Protease Active Site(Mpro / PLpro)LigandN-(3-bromo-4,5-dihydroxybenzyl)-3-cyanobenzamideAmideAmide Linker(H-Bond to Backbone)Ligand->AmideCyano3-Cyano Group(Electronic Tuning / S2 Pocket)Ligand->CyanoBenzylDihydroxybenzyl Tail(Active Site Cys Interaction)Ligand->BenzylAmide->TargetAnchors OrientationCyano->TargetModulates pKa / Fits Narrow CleftBenzyl->TargetCovalent/Non-covalent Capture

Caption: SAR dissection of 3-cyanobenzamide derivatives binding to viral proteases.

Part 4: Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3-Cyanobenzamides

Methodology: Schotten-Baumann Acylation

Objective: To synthesize N-aryl or N-benzyl 3-cyanobenzamide derivatives from 3-cyanobenzoyl chloride.

Reagents:

  • 3-Cyanobenzoyl chloride (1.05 eq)

  • Target Amine (e.g., 3-bromo-4,5-dimethoxybenzylamine) (1.0 eq)

  • Triethylamine (TEA) (2.0 eq) or DIPEA

  • Dichloromethane (DCM), anhydrous[3]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (2.0 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dissolve 3-Cyanobenzoyl chloride (1.05 mmol) in DCM (2 mL) and add it dropwise to the amine solution over 15 minutes. Note: Dropwise addition prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor progress via TLC (System: Hexane/EtOAc 1:1).

  • Work-up:

    • Quench with water (10 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine/TEA).

    • Wash with Sat.

      
       (to remove unreacted acid chloride/acid).
      
    • Wash with Brine.[3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria:

  • IR: Distinct Nitrile peak at ~2230

    
    ; Amide carbonyl at ~1650 
    
    
    .
  • 1H NMR: Diagnostic aromatic protons for the 3-substituted ring.

Protocol 2: Biocatalytic Synthesis (Green Chemistry)

Methodology: Nitrile Hydratase Partial Hydrolysis

Objective: Selective conversion of 1,3-dicyanobenzene to 3-cyanobenzamide without over-hydrolysis to the acid.

  • Biocatalyst: Use Rhodococcus sp. whole cells or immobilized nitrile hydratase (NHase).

  • Solvent System: Phosphate buffer (pH 7.0) with 10-20% DMSO or Ionic Liquid (e.g., [BMIM][PF6]) to enhance substrate solubility.[4]

  • Reaction: Incubate 1,3-dicyanobenzene (10 mM) with biocatalyst at 30°C.

  • Control: Monitor HPLC for the appearance of the mono-amide. Stop reaction before the second nitrile hydrolyzes.

  • Yield: Typically >90% selectivity for the mono-amide due to the regioselectivity of the enzyme.

References

  • Antiviral Activity (PEDV/SARS-CoV-2)

    • Design, synthesis and activity evaluation of dual-target inhibitors against papain-like and main proteases of porcine epidemic diarrhea virus. (2025).[3] PubMed/PMC. Link (Note: Contextual match for protease inhibition methodology).

    • Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide. (2021).[2] ResearchGate. Link

  • VHL E3 Ligase Ligands (FBDD)

    • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.[1] (2018).[2][5] Chemical Science. Link

  • ROR

    
    t Inverse Agonists: 
    
    • Discovery of 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C2 Inverse Agonist.[2] (2018).[2][5] Journal of Medicinal Chemistry. Link

  • Synthetic Methodology

    • Synthesis of Polyfunctional Amides, Ketones and Pyridines Using Organometallic Reagents. (2016).[5] Topics in Heterocyclic Chemistry. Link

    • Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. (2025).[3] BenchChem Protocols. Link

  • General Pharmacophore Data

    • PubChem Compound Summary for CID 76974, 3-Cyanobenzamide. National Center for Biotechnology Information (2025). Link

Comparative Analysis: 3-Cyano-N-(6-methylpyridin-2-yl)benzamide vs. Milvexian Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3-cyano-N-(6-methylpyridin-2-yl)benzamide —a representative "linear" small molecule scaffold—and the advanced macrocyclic intermediates of Milvexian (BMS-986177) , a clinical-stage Factor XIa (FXIa) inhibitor.[1]

The analysis focuses on structural evolution, synthetic complexity, and medicinal chemistry principles driving the transition from simple benzamide fragments to high-affinity macrocycles.

Executive Summary

The development of Factor XIa inhibitors has evolved from simple peptidomimetics to complex, conformationally constrained macrocycles.

  • This compound represents a canonical fragment scaffold .[1] It utilizes a 3-cyanophenyl group as a neutral S1 pocket binder (mimicking the arginine side chain) linked to a heteroaryl spacer.[1] While synthetically accessible, such linear molecules often suffer from off-target selectivity issues (e.g., vs. Factor Xa) and suboptimal oral bioavailability due to rotatable bond penalties.

  • Milvexian Intermediates represent the state-of-the-art in structure-based drug design .[1] Milvexian employs a 4-chloro-phenyl-triazole S1 binder and a 12-membered macrocycle containing a pyrimidinone and a pyridine.[1] This macrocyclization "locks" the bioactive conformation, minimizing entropy loss upon binding and enhancing selectivity.

Structural & Mechanistic Comparison

The Benzamide Scaffold (Linear)

This molecule is constructed from two primary domains:[1]

  • S1 Binder: The 3-cyanophenyl moiety.[1] The nitrile group acts as a weak hydrogen bond acceptor and a neutral surrogate for the highly basic benzamidine group found in early protease inhibitors.

  • Linker/S4 Interaction: The 6-methylpyridin-2-yl group.[1] The amide bond provides a rigid connector, but the bond between the amide nitrogen and the pyridine ring allows for rotation, leading to multiple conformers in solution.

Key Limitation: Linear benzamides often struggle to discriminate between the S1 pockets of homologous serine proteases (FXa, Thrombin, FXIa) solely based on the warhead.

Milvexian Intermediates (Macrocyclic)

Milvexian's structure is built to exploit specific sub-pockets of FXIa:

  • S1 Binder: A 4-chloro-phenyl-1,2,3-triazole .[1] This is a distinct evolution from the 3-cyano group.[1] The triazole provides a unique electrostatic profile and the chlorine atom fills the hydrophobic bottom of the S1 pocket.

  • Scaffold: A 12-membered macrocycle incorporating a pyrimidinone and a difluoromethyl-substituted pyrazole.

  • Conformational Lock: The macrocycle restricts the molecule to its bioactive conformation before binding, significantly improving binding affinity (

    
     nM) and selectivity (>5000-fold vs. FXa).
    
Physicochemical Property Comparison[1]
FeatureThis compoundMilvexian Intermediate (Macrocycle Core)
Topology Linear / AcyclicMacrocyclic (12-membered ring)
S1 Warhead 3-Cyano (Nitrile)4-Chloro-phenyl-triazole
Rotatable Bonds High (Flexible)Low (Constrained)
Synthetic Complexity Low (1 step)High (>10 steps, stereoselective)
Selectivity Potential Low to ModerateHigh (Shape complementarity)

Synthetic Pathways[1][3]

The synthetic divergence is the most critical technical differentiator.[1] The benzamide is a product of standard amide coupling, whereas Milvexian requires a convergent strategy involving "click" chemistry and macrocyclization.

Protocol A: Synthesis of this compound[1]
  • Objective: Rapid generation of SAR fragments.

  • Mechanism: Nucleophilic acyl substitution.[1]

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 3-cyanobenzoic acid (1.0 eq) and dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir at 0°C to RT for 2 hours to generate the acid chloride.

  • Coupling: Evaporate volatiles. Redissolve the acid chloride in DCM. Add 2-amino-6-methylpyridine (1.0 eq) and pyridine (or triethylamine) (2.0 eq) as a base.[1]

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    H NMR should show the diagnostic amide doublet (or broad singlet) ~10-11 ppm and the distinct methyl singlet ~2.5 ppm.[1]
    
Protocol B: Key Milvexian Intermediate Assembly (Simplified)
  • Objective: Assembly of the macrocyclic core (BMS-986177 precursor).

  • Mechanism: Suzuki-Miyaura Coupling followed by Amide Macrocyclization.[1]

Workflow Overview:

  • Fragment A Synthesis: Preparation of the 4-chloro-phenyl-triazole pyrimidinone fragment (The "Southern" part).[1] This involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

  • Fragment B Synthesis: Preparation of the difluoromethyl-pyrazole acid fragment with the chiral linker (The "Northern" part).[1]

  • Cross-Coupling: A Pd-catalyzed Suzuki coupling connects Fragment A and B.[1]

  • Macrocyclization: The linear precursor undergoes an intramolecular amide coupling (macrolactamization) using high-dilution conditions to favor ring closure over oligomerization.[1]

Visualization of Synthetic Logic

SynthesisComparison cluster_0 Linear Benzamide Synthesis cluster_1 Milvexian Macrocycle Assembly A1 3-Cyanobenzoic Acid A3 Activation (Oxalyl Chloride) A1->A3 A2 2-Amino-6-methylpyridine A4 Amide Coupling A2->A4 A3->A4 A5 This compound (Linear Fragment) A4->A5 B1 Chlorophenyl-Triazole (Fragment A) B2 Pyrimidinone Core B1->B2 CuAAC B4 Suzuki Coupling (Linear Precursor) B2->B4 B3 Difluoromethyl-Pyrazole (Fragment B) B3->B4 B5 Macrolactamization (High Dilution) B4->B5 B6 Milvexian Core (Macrocycle) B5->B6

Caption: Comparative synthetic workflows. Top: Linear synthesis of the benzamide fragment. Bottom: Convergent assembly of the Milvexian macrocycle involving Suzuki coupling and macrolactamization.

Medicinal Chemistry Context: Why the Complexity?

The transition from the benzamide structure to Milvexian illustrates the " conformational restriction" strategy in drug design.[1]

  • Entropic Penalty: The linear benzamide must pay a high entropic cost to freeze its rotatable bonds upon binding to FXIa.[1]

  • Pre-organization: The Milvexian macrocycle is "pre-organized."[1] It exists in solution in a shape that closely matches the bound state. This reduces the entropic penalty (

    
    ), leading to a more favorable free energy of binding (
    
    
    
    ).[1]
  • Selectivity: The macrocycle's specific shape prevents it from fitting into the slightly different active sites of Thrombin or Factor Xa, whereas the flexible benzamide might "mold" itself to fit those off-targets, causing side effects (bleeding risk).

References

  • Milvexian Clinical & Structural Overview

    • Title: Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa.[2]

    • Source: Journal of Thrombosis and Haemostasis (2021).[1][2]

    • URL:[Link][1]

  • Milvexian Synthesis & Process Chemistry

    • Title: Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain.
    • Source: Organic Process Research & Development (2023).[1]

    • URL:[Link][1]

  • General Benzamide FXa/FXIa Inhibitor SAR

    • Title: Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.[1]

    • URL:[Link][1]

  • Chemical Database Entry

    • Title: this compound (CHEMBL208927).[1]

    • Source: ChEMBL.[1]

    • URL:[Link][1]

Sources

Methodological & Application

Reagents for synthesizing N-(pyridin-2-yl)benzamides (HATU, EDC, POCl3)

Author: BenchChem Technical Support Team. Date: February 2026


 Mediated Couplings

Executive Summary & The "2-Aminopyridine Problem"

Synthesizing N-(pyridin-2-yl)benzamides presents a unique challenge in medicinal chemistry. Unlike standard aliphatic amines or electron-rich anilines, 2-aminopyridine is a notoriously poor nucleophile .[1]

The Mechanistic Barrier

The primary failure mode in standard coupling (e.g., EDC/HOBt) is the electronic deactivation of the exocyclic amine. The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring, significantly reducing its availability for nucleophilic attack on the activated ester. Furthermore, the pyridine ring nitrogen (


) acts as a competitive base or nucleophile, potentially leading to N-acylation of the ring nitrogen (which is unstable) or salt formation that shuts down the reaction.[1]
Decision Matrix: Reagent Selection
  • POCl

    
    /Pyridine:  The "Sledgehammer." Highest success rate for sterically hindered or extremely electron-poor substrates.[1] Harsh conditions; difficult workup.[1]
    
  • HATU/DIPEA: The "Gold Standard." Excellent for small-scale, high-value library synthesis. Expensive; requires chromatographic purification.[1]

  • EDC/DMAP: The "Scalable" option. Requires DMAP as a nucleophilic catalyst.[1] Greener than POCl

    
     but less potent than HATU.[1]
    

Mechanistic Visualization

The following diagram illustrates the resonance deactivation of the substrate and the activation pathways for the three reagents.

G cluster_substrate The Substrate Challenge cluster_reagents Activation Strategies Aminopyridine 2-Aminopyridine (Poor Nucleophile) Resonance Resonance Delocalization (Lone pair -> Ring) Aminopyridine->Resonance Deactivation POCl3 POCl3 / Pyridine (In-situ Acid Chloride) Resonance->Aminopyridine Product N-(pyridin-2-yl)benzamide (Target) POCl3->Product High Yield Harsh Cond. HATU HATU / DIPEA (OAt Active Ester) HATU->Product Reliable High Cost EDC EDC / DMAP (Acyl-pyridinium Ion) EDC->Product Scalable Needs DMAP

Figure 1: Mechanistic barriers and reagent pathways for 2-aminopyridine coupling.[1]

Detailed Protocols

Protocol A: The "Sledgehammer" Method (POCl )

Best For: Unreactive amines, large-scale batches (gram to kg), substrates tolerant of acidic conditions.[1] Mechanism: Phosphorus oxychloride converts the carboxylic acid into a highly reactive acid chloride or phosphoryl intermediate in situ. Pyridine serves as both the solvent and the acid scavenger.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 2-Aminopyridine (1.0 – 1.1 equiv)[1]

  • POCl

    
     (Phosphorus oxychloride) (1.1 – 1.2 equiv)[1]
    
  • Solvent: Anhydrous Pyridine (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a drying tube (CaCl

    
    ) or nitrogen balloon.
    
  • Dissolution: Dissolve the Carboxylic Acid and 2-Aminopyridine in anhydrous pyridine. Cool the mixture to 0°C in an ice bath.

  • Activation: Add POCl

    
     dropwise over 10–15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Optimization: If TLC shows incomplete conversion, heat to 50°C.

  • Quench (Critical): Pour the reaction mixture slowly into crushed ice/water. Vigorous hydrolysis of excess POCl

    
     will occur.
    
  • Workup (Pyridine Removal):

    • Extract with Ethyl Acetate (EtOAc).[1][3]

    • Wash 1: Saturated NaHCO

      
      .
      
    • Wash 2 (The Trick): Wash the organic layer with 10% CuSO

      
       solution  (2-3 times).[1] The copper complexes with pyridine (turning the aqueous layer dark blue), effectively removing it from the organic phase.[1]
      
    • Wash 3: Brine.[1][3]

  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOH/Water if necessary.
Protocol B: The "Modern Standard" (HATU)

Best For: Precious intermediates, combinatorial libraries, acid-sensitive substrates.[1] Mechanism: Generates a highly reactive OAt-ester.[1] The pyridine nitrogen in the HATU structure provides a "neighboring group effect" that accelerates the coupling, crucial for the poor nucleophile 2-aminopyridine.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • HATU (1.1 – 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • 2-Aminopyridine (1.1 equiv)[1]

  • Solvent: Anhydrous DMF or DMA (0.2 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid in DMF. Add DIPEA. Add HATU. Stir for 5–10 minutes at RT.[1] Solution should turn yellow/orange.[1]

  • Coupling: Add 2-Aminopyridine.

  • Reaction: Stir at RT for 2–16 hours.

    • Note: Unlike standard amines, 2-aminopyridine often requires heating to 50–60°C with HATU if the acid is sterically hindered.[1]

  • Workup:

    • Dilute with EtOAc (excess, to pull product out of DMF).[1]

    • Wash with 5% LiCl (aq) x3 (removes DMF).[1]

    • Wash with sat.[1] NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and Brine.[1]
      
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.[1]

Protocol C: The "Scalable" Method (EDC/DMAP)

Best For: Mid-scale synthesis where cost is a factor, but POCl


 is too harsh.[1]
Critical Insight:  EDC/HOBt often fails  for this specific coupling. You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to form the reactive N-acylpyridinium intermediate.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • EDC[4][5][6][7][8]·HCl (1.2 – 1.5 equiv)[1]

  • DMAP (0.5 – 1.0 equiv) Note: Stoichiometric DMAP often improves yield over catalytic amounts for this specific substrate.[1]

  • 2-Aminopyridine (1.0 equiv)[1][3]

  • Solvent: DCM (Dichloromethane) or MeCN (Acetonitrile)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Carboxylic Acid, 2-Aminopyridine, and DMAP in DCM.

  • Activation: Cool to 0°C. Add EDC·HCl.

  • Reaction: Allow to warm to RT and stir overnight (12–24h).

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5 M HCl (carefully, to remove DMAP/EDC urea, but do not protonate the pyridine product too strongly—keep washes quick).[1]

    • Wash with sat.[1] NaHCO

      
      .
      
  • Purification: Recrystallization or Column Chromatography.[1]

Comparative Analysis

FeaturePOCl

/ Pyridine
HATU / DIPEA EDC / DMAP
Yield (Typical) High (80–95%)High (75–95%)Moderate (40–70%)
Reactivity Extreme (Activates almost anything)Very HighModerate
Cost LowHighMedium
Atom Economy Poor (Phosphates, excess pyridine)Poor (Large coupling reagent mass)Good (Urea byproduct)
Purification Crystallization often sufficientChromatography requiredChromatography/Extraction
Scalability Excellent (kg scale)Poor (Cost prohibitive)Good
Safety Corrosive (POCl

), Toxic (Pyridine)
Sensitizer (Uronium salts)Irritant

Troubleshooting & Expert Tips

  • The "No Reaction" Scenario:

    • Cause: The 2-aminopyridine is protonated.[1][9]

    • Fix: Ensure you have enough base.[1] In HATU couplings, increase DIPEA to 3.0 equiv.[1] In POCl

      
       protocols, ensure the pyridine solvent is dry.
      
  • Regioselectivity (Ring N vs. Exocyclic N):

    • While the exocyclic amine is the thermodynamic product, kinetic control can sometimes lead to attack by the ring nitrogen.

    • Fix: Run the reaction at higher temperatures (thermodynamic control) to favor the rearrangement to the stable amide.

  • Pyridine Removal (POCl

    
     method): 
    
    • Residual pyridine poisons catalysts in subsequent steps (e.g., Pd-catalyzed cross-couplings).[1]

    • Protocol: Use the CuSO

      
       wash  described in Protocol A. Alternatively, azeotrope with toluene 3 times on the rotovap.
      
  • Order of Addition (HATU):

    • Always pre-activate the acid with HATU/Base before adding the 2-aminopyridine.[1] This ensures the active ester is fully formed and minimizes the time the poor nucleophile has to compete with hydrolysis.

References

  • Dabhi, R. C., et al. (2023).[1][8] "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, 12, 133-142.[1][8]

    • Validates the comparison between HATU and POCl3/Pyridine for aminopyridines.
  • BenchChem. (2025).[1][3][6] "An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide."

    • Provides found
  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][6][8] Tetrahedron, 61(46), 10827-10852.[1]

    • Authoritative review on coupling mechanisms including H
  • Mayr, H., et al. (2017).[1] "Nucleophilicities of Amines." Master Organic Chemistry.

    • Theoretical grounding for the low nucleophilicity of 2-aminopyridine.

Sources

Application Notes and Protocols for In Vitro Assay of 3-cyano-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of 3-cyano-N-(6-methylpyridin-2-yl)benzamide, a compound of interest for its potential therapeutic activities. Drawing from established methodologies for compounds with similar structural motifs, this document outlines detailed protocols for assessing its biological effects. The primary focus is on the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, and the consequential impact on cancer cell viability. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and the scientific rationale behind the experimental design to ensure robust and reproducible results.

Introduction: Scientific Background and Rationale

This compound belongs to a class of compounds that have shown promise as modulators of critical cellular pathways. Structurally related compounds, particularly those investigated as PAK4 inhibitors, have been found to also exhibit inhibitory effects on nicotinamide phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, a fundamental molecule for cellular energy metabolism and various signaling processes.[2]

Cancer cells, with their high proliferation rates and energetic demands, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival.[2] Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts cellular metabolism, triggers apoptosis, and ultimately suppresses tumor growth.[3] Therefore, NAMPT has emerged as a significant target for cancer therapy.[4][5]

These application notes will detail the in vitro assays to characterize the activity of this compound, focusing on its potential as a NAMPT inhibitor. The described protocols will enable the determination of its enzymatic inhibition, its effect on cellular NAD+ levels, and its cytotoxic effects on cancer cell lines.

Signaling Pathway Overview

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its importance in cancer cell metabolism.

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide NAMPT->NMN Catalyzes NAD NAD+ NAMPT->NAD NMN->NAD PARP PARPs NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Energy Energy Metabolism (Glycolysis, Oxidative Phosphorylation) NAD->Energy Proliferation Cell Proliferation & Survival NAD->Proliferation Energy->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Compound This compound Compound->NAMPT Inhibition

Caption: NAMPT's role in the NAD+ salvage pathway and cancer cell survival.

Physicochemical Properties and Solution Preparation

A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.

Table 1: Physicochemical Properties
PropertyValueSource/Note
Molecular FormulaC₁₄H₁₁N₃OCalculated
Molecular Weight237.26 g/mol Calculated
SolubilitySoluble in DMSO and ethanol.Predicted based on similar benzamide structures.[6]
StorageStore at -20°C as a solid or in solution.General recommendation for bioactive small molecules.
Protocol 2.1: Preparation of Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh a precise amount of the compound. For a 10 mM stock solution, weigh 2.37 mg and dissolve it in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer.

    • Perform serial dilutions to achieve the desired final concentrations for your assay (e.g., 0.01 µM to 100 µM).

    • Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

In Vitro Assay Protocols

The following protocols are designed to assess the inhibitory activity of this compound on NAMPT and its downstream cellular effects.

Experimental Workflow Overview

Experimental_Workflow start Start enzymatic_assay Protocol 3.1: Cell-Free NAMPT Enzymatic Assay start->enzymatic_assay nad_assay Protocol 3.2: Cellular NAD/NADH Quantification enzymatic_assay->nad_assay viability_assay Protocol 3.3: Cell Viability Assay (MTT) nad_assay->viability_assay data_analysis Data Analysis: IC50 Determination viability_assay->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the in vitro evaluation of the compound.

Protocol 3.1: Cell-Free NAMPT Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human NAMPT.

Principle: The assay measures the production of NAD+ from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) by NAMPT. The resulting NAD+ is then quantified using a cycling reaction that generates a fluorescent or colorimetric signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • NAD+ cycling reagent (containing alcohol dehydrogenase, diaphorase, and a suitable substrate like resazurin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and Triton X-100)

  • This compound

  • Known NAMPT inhibitor (e.g., FK866) as a positive control[4]

  • 96-well black plates (for fluorescence) or clear plates (for colorimetry)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (FK866) in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Compound or control solution

      • Recombinant NAMPT enzyme

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate mixture (NAM, PRPP, and ATP).

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Stop the enzymatic reaction and initiate the detection reaction by adding the NAD+ cycling reagent.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Measure the fluorescence (Ex/Em = 540/590 nm for resazurin) or absorbance.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative Data for NAMPT Enzymatic Assay
CompoundIC₅₀ (nM)
This compoundTo be determined
FK866 (Positive Control)~1-10
Protocol 3.2: Cellular NAD/NADH Quantification Assay

This assay determines the effect of the compound on the intracellular levels of NAD+ and NADH, providing evidence of target engagement in a cellular context.[1]

Principle: The assay involves lysing the cells to release NAD+ and NADH. The total NAD/NADH is measured, and then a separate aliquot is treated to decompose NAD+, allowing for the specific measurement of NADH. NAD+ levels are then calculated by subtracting the NADH amount from the total.

Materials:

  • Cancer cell line known to be sensitive to NAMPT inhibitors (e.g., A2780, HCT116)

  • Cell culture medium and supplements

  • This compound

  • NAD/NADH quantification kit (commercially available)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Lysis and Extraction:

    • Wash the cells with PBS.

    • Lyse the cells using the extraction buffer provided in the kit.

    • Follow the kit's protocol to separate the extracts for total NAD/NADH and NADH-only measurements.

  • Detection:

    • Add the cycling enzyme and substrate from the kit to the extracts.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence.

  • Data Analysis:

    • Calculate the concentrations of total NAD/NADH and NADH from the standard curve.

    • Determine the NAD+ concentration by subtracting NADH from the total.

    • Express the results as a percentage of the vehicle-treated control.

Protocol 3.3: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cells.[2]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 48-72 hours.[2] Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Table 3: Representative Data for Cell Viability Assay
Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)To be determined
HCT116 (Colon Cancer)To be determined
A549 (Lung Cancer)To be determined

Trustworthiness and Self-Validating Systems

To ensure the reliability and trustworthiness of the experimental data, each protocol incorporates self-validating measures:

  • Positive and Negative Controls: The inclusion of known inhibitors (e.g., FK866) and vehicle controls in each assay provides a benchmark for activity and ensures that the observed effects are specific to the test compound.

  • Dose-Response Curves: Evaluating the compound over a range of concentrations allows for the determination of a dose-dependent effect, a hallmark of specific biological activity.

  • Orthogonal Assays: The use of multiple, mechanistically distinct assays (enzymatic, cellular target engagement, and phenotypic) provides a more complete and validated picture of the compound's activity. For instance, a potent IC₅₀ in the enzymatic assay should correlate with a reduction in cellular NAD+ levels and subsequent cytotoxicity.

  • Replicates: Performing each experiment with technical and biological replicates is essential for assessing the reproducibility and statistical significance of the results.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a potential NAMPT inhibitor. By systematically evaluating its enzymatic inhibition, its impact on cellular NAD+ metabolism, and its cytotoxic effects, researchers can gain valuable insights into its therapeutic potential. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating the advancement of this compound in the drug discovery pipeline.

References

  • Inhibition of NAMPT by PAK4 Inhibitors. (2024). MDPI. [Link]

  • Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. (2021). Taylor & Francis Online. [Link]

  • NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. (2021). ResearchGate. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2024). ACS Publications. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Frontiers in Pharmacology. [Link]

  • Identification of 3‐(5‐cyano‐6‐oxo‐pyridin‐2‐yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity. (2023). ResearchGate. [Link]

  • Identification of 3-(5-cyano-6-oxo-pyridin-2-yl)benzenesulfonamides as novel anticancer agents endowed with EGFR inhibitory activity. (2023). PubMed. [Link]

  • 3-cyano-benzamide. (n.d.). Amerigo Scientific. [Link]

  • Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. (2024). MDPI. [Link]

  • Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (2022). Nature. [Link]

  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2021). ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Research Square. [Link]

  • The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. (2022). MDPI. [Link]

  • Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. (1995). PubMed. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]

  • Synthesis, in vitro, and in silico anti-cancer studies of substituted benzimidamide and its Cu(II) complex. (2022). Research Square. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Elsevier. [Link]

  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023). MDPI. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-cyano-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 3-cyano-N-(6-methylpyridin-2-yl)benzamide via a microwave-assisted amidation reaction. The amide bond is formed between 3-cyanobenzoic acid and 2-amino-6-methylpyridine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reproducibility, aligning with the principles of green chemistry.[1][2] This protocol is designed for researchers in medicinal chemistry and drug development, providing a rapid and reliable method for generating benzamide scaffolds, which are prevalent in a wide range of pharmaceutical compounds.[3][4]

Introduction and Scientific Principles

The N-pyridinylbenzamide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimycobacterial and anticancer properties.[5][6] The target molecule, this compound, serves as a valuable building block for the synthesis of more complex bioactive molecules. Traditional methods for amide bond formation often require prolonged reaction times at elevated temperatures, which can lead to side-product formation and lower overall efficiency.[3]

Microwave-assisted synthesis has emerged as a transformative technology in drug discovery and development.[7][8] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform volumetric heating.[2][9] This efficient energy transfer dramatically accelerates reaction rates, often reducing synthesis times from hours to minutes, while simultaneously improving yields and product purity.[1][2]

The core of this protocol is the amidation reaction, which involves the formation of an amide bond between a carboxylic acid and an amine. This process is not spontaneous and requires the activation of the carboxylic acid.[3] Carbodiimide reagents, such as EDC, are widely used for this purpose. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. The addition of 1-Hydroxybenzotriazole (HOBt) is often employed to suppress side reactions and minimize racemization by converting the O-acylisourea into a more stable active ester.[10][11][12]

Reaction Mechanism and Workflow

Amidation Coupling Mechanism

The EDC/HOBt-mediated coupling proceeds in several key steps:

  • Activation: The carboxylic acid (3-cyanobenzoic acid) reacts with EDC to form the highly reactive O-acylisourea intermediate.

  • Active Ester Formation: HOBt reacts with the O-acylisourea to form an HOBt-active ester. This intermediate is more stable than the O-acylisourea and less prone to side reactions.

  • Nucleophilic Attack: The amine (2-amino-6-methylpyridine) performs a nucleophilic attack on the carbonyl carbon of the active ester.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide product. The primary byproduct, a water-soluble urea derivative from EDC, can be easily removed during aqueous work-up.[12][13]

Experimental Workflow Diagram

The overall process, from reagent preparation to final product analysis, is outlined below.

G cluster_prep Preparation cluster_synthesis Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - 3-Cyanobenzoic Acid - 2-Amino-6-methylpyridine - EDC & HOBt prep_vessel Add Reagents & Solvent to Microwave Vial prep_reagents->prep_vessel mw_reaction Microwave Irradiation (Set Temp, Time, Power) prep_vessel->mw_reaction workup_quench Cool & Quench Reaction Mixture mw_reaction->workup_quench workup_extract Liquid-Liquid Extraction workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_purify Purify by Recrystallization or Chromatography workup_dry->workup_purify analysis_char Characterize Product: - NMR (1H, 13C) - MS, IR - Melting Point workup_purify->analysis_char

Caption: Experimental workflow for microwave-assisted amide synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberM.W. ( g/mol )PuritySupplier Example
3-Cyanobenzoic acid1877-72-1147.13≥98%Sigma-Aldrich
2-Amino-6-methylpyridine1824-81-3108.14≥98%TCI Chemicals
EDC Hydrochloride25952-53-8191.70≥98%Fisher Scientific
HOBt (1-Hydroxybenzotriazole)2592-95-2135.13≥97%Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Saturated Sodium Bicarbonate (aq.)N/AN/AN/ALab Prepared
Brine (Saturated NaCl aq.)N/AN/AN/ALab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%Sigma-Aldrich

Equipment:

  • Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave pressure vial with a magnetic stir bar

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

  • Rotary evaporator

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a 10 mL microwave pressure vial containing a magnetic stir bar, add 3-cyanobenzoic acid (1.0 mmol, 147 mg).

  • Addition of Amine and Coupling Agents: Add 2-amino-6-methylpyridine (1.0 mmol, 108 mg), EDC hydrochloride (1.2 mmol, 230 mg), and HOBt (1.2 mmol, 162 mg) to the vial.

  • Solvent Addition: Add 3 mL of anhydrous N,N-Dimethylformamide (DMF). Seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15 minutes with magnetic stirring. Power should be set to dynamic mode, allowing the instrument to automatically adjust wattage to maintain the target temperature.[14][15]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water.

  • Extraction and Washing:

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution (2x), and 30 mL of brine (1x).

    • Combine the aqueous layers and back-extract with 15 mL of ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

Characterization and Expected Results

  • Yield: 75-90%

  • Appearance: White to off-white solid.

  • Analytical Data: The following table provides expected characterization data based on typical values for N-pyridinylbenzamides and related structures.[4][16][17]

TechniqueExpected Data
¹H NMR (500 MHz, CDCl₃, δ ppm): ~10.0-9.0 (s, 1H, NH), ~8.3-8.2 (m, 2H, Ar-H), ~8.0-7.5 (m, 4H, Ar-H & Py-H), ~7.0 (d, 1H, Py-H), ~2.5 (s, 3H, CH₃). Chemical shifts are predictive and may vary.
¹³C NMR (125 MHz, CDCl₃, δ ppm): ~165 (C=O), ~157 (Py C-N), ~148 (Py C-CH₃), ~139 (Py CH), ~135-128 (Ar-C), ~118 (CN), ~113 (Ar C-CN), ~112-110 (Py-CH), ~24 (CH₃). Chemical shifts are predictive and may vary.
FT-IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1670 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II), ~1530 (Ar C=C stretch).
MS (ESI+) m/z: Calculated for C₁₄H₁₁N₃O: 237.09. Found: 238.10 [M+H]⁺.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product - Inactive coupling agents (EDC/HOBt degraded by moisture).- Insufficient heating.- Use fresh, high-purity EDC and HOBt.- Increase microwave temperature in 20 °C increments (e.g., to 140 °C) or extend reaction time to 20-25 minutes.[18][19]
Incomplete Reaction - Reaction time too short.- Steric hindrance.- Increase irradiation time in 5-minute intervals.- Ensure efficient stirring throughout the reaction.
Impure Product - Side reaction of O-acylisourea.- Inefficient work-up.- Ensure HOBt is used to minimize side reactions.- Perform all washing steps during extraction thoroughly.- Optimize purification (e.g., try a different recrystallization solvent or chromatography gradient).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[20][21]

  • Chemical Handling:

    • 3-Cyanobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area or chemical fume hood.[20][22]

    • 2-Amino-6-methylpyridine: Toxic if swallowed and fatal in contact with skin. Causes skin and serious eye irritation. Handle with extreme care in a fume hood, avoiding all skin contact.[21][23][24]

    • EDC/HOBt: Irritants. Avoid inhalation of dust and contact with skin and eyes.

    • DMF: A known reproductive toxin. Handle only in a fume hood.

  • Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the maximum pressure or temperature ratings for the reaction vial. Ensure the vial is properly sealed before irradiation.

Conclusion

This application note provides a streamlined and efficient protocol for the synthesis of this compound using microwave irradiation. The method is rapid, high-yielding, and easily scalable, making it a valuable tool for medicinal chemists and researchers in drug discovery.[1][25][26] The significant reduction in reaction time and alignment with green chemistry principles demonstrate the superiority of microwave-assisted synthesis for the production of important chemical intermediates.[27][28]

References

  • EP&C. (n.d.). Microwave-Assisted Synthesis in Drug Development. European Pharmaceutical Contractor. Retrieved from [Link]

  • Gawande, M. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(7), 1749. Available at: [Link]

  • RFHIC. (n.d.). Microwave-Driven Chemical Reactions. RFHIC. Retrieved from [Link]

  • Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Available at: [Link]

  • Gawande, M. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. Retrieved from [Link]

  • Bentham Science. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed. Retrieved from [Link]

  • Fisher Scientific. (2023). 3-Cyanobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • Gawande, M. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Various Authors. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Retrieved from [Link]

  • Sharma, G., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • Various Authors. (2025). Rapid Optimization of Reaction Conditions Based on Comprehensive Reaction Analysis Using a Continuous Flow Microwave Reactor. ResearchGate. Retrieved from [Link]

  • De, S., & Mase, N. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic & Inorganic Au, 1(1), 4-19. Available at: [Link]

  • CEM Corporation. (n.d.). Reaction Optimization Using a Microwave Autosampler. Retrieved from [Link]

  • Various Authors. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

  • Willson, T. M., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-61. Available at: [Link]

  • YouTube. (2018). Teaching Microwave Chemistry. Retrieved from [Link]

  • Černá, K., et al. (2021). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds. Archiv der Pharmazie, 354(5), e2000350. Available at: [Link]

  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Medicinal Chemistry Letters, 1(7), 302-306. Available at: [Link]

  • Various Authors. (n.d.). Appendix I. Retrieved from [Link]

  • Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • Zitko, J., et al. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. PubMed. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Various Authors. (n.d.). Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. ResearchGate. Retrieved from [Link]

  • Zitko, J., et al. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. PMC. Retrieved from [Link]

  • Various Authors. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of 2-amino-6-methylpyridine in amide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amide Synthesis with 2-Amino-6-Methylpyridine

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Why This Reaction Fails

User inquiries regarding 2-amino-6-methylpyridine (2-A-6-MP) frequently cite stalled conversion or low yields when using standard carbodiimide coupling reagents (EDC, DCC). To resolve this, we must deconstruct the electronic and steric environment of the substrate.

The "2-Aminopyridine Problem"

The reactivity issues stem from two competing factors that render standard protocols ineffective:

  • Electronic Deactivation (The Primary Block): The exocyclic amine at position 2 is electronically coupled to the pyridine ring. The lone pair on the exocyclic nitrogen is delocalized into the

    
    -system of the ring (resonance), significantly lowering its nucleophilicity compared to a standard aniline.[1]
    
  • Competitive Nucleophilicity (The Trap): The ring nitrogen (N1) is often more basic (

    
     for the conjugate acid of 2,4,6-collidine, similar for 2-A-6-MP) than the exocyclic amine. Electrophiles (activated esters) may attack N1, forming an unstable 
    
    
    
    -acylpyridinium salt. While this intermediate can rearrange to the desired product, it often hydrolyzes back to starting materials during workup.
  • The 6-Methyl Effect (The Twist): The methyl group at position 6 is ortho to the ring nitrogen (N1).

    • Benefit: It sterically hinders N1, potentially reducing the formation of the undesired

      
      -acylpyridinium species.
      
    • Drawback: It creates a "steric pocket" that can impede the approach of bulky activated esters to the nearby exocyclic amine.

Decision Matrix: Selecting the Correct Protocol

Use the following logic flow to determine the best experimental approach based on your current failure mode.

DecisionTree Start Start: Reaction Stalled/Low Yield CheckReagent Current Reagent? Start->CheckReagent Standard EDC / NHS / DCC CheckReagent->Standard Using Advanced HATU / T3P CheckReagent->Advanced Using Switch1 Switch to Protocol A: HATU or T3P + Heat Standard->Switch1 CheckAcid Is Acid Sensitive? Advanced->CheckAcid Sensitive Yes (Epimerizable/Fragile) CheckAcid->Sensitive Robust No (Stable) CheckAcid->Robust ProtocolC Protocol C: Anionic Coupling (LiHMDS) Sensitive->ProtocolC ProtocolB Protocol B: Ghosez Reagent / Acid Chloride Robust->ProtocolB

Figure 1: Decision matrix for troubleshooting amide couplings with deactivated heteroaryl amines.

Troubleshooting Protocols
Protocol A: The "High-Energy" Standard (HATU/T3P)

Best for: Initial screening when starting materials are valuable. Mechanism: HATU generates a highly reactive aza-benzotriazole ester; T3P (Propylphosphonic anhydride) drives equilibrium by forming a water-soluble byproduct and low epimerization risk.

  • The Adjustment: Standard Room Temperature (RT) protocols often fail. Heat is required to overcome the activation energy barrier of the deactivated amine.

  • Key Reagent: T3P (50% in EtOAc/DMF) is superior for 2-aminopyridines as it acts as a scavenger for water and drives the reaction.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2-Amino-6-methylpyridine (1.2 equiv) in anhydrous Pyridine (or DMF with 3.0 equiv DIPEA).

  • Add T3P (50% solution, 1.5 equiv) dropwise.

  • Critical Step: Heat the reaction to 60–80°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water, sat. NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[2]

Protocol B: The "Nuclear Option" (Acid Chlorides via Ghosez's Reagent)

Best for: Sterically hindered acids or when HATU fails.[3] Why: Acid chlorides are orders of magnitude more electrophilic than activated esters. Using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows mild, neutral generation of acid chlorides, avoiding the harsh acidity of SOCl₂.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours. (Monitor by TLC: acid spot should disappear).

  • Coupling: In a separate flask, dissolve 2-Amino-6-methylpyridine (1.1 equiv) and Pyridine (2.0 equiv) in DCM.

  • Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Allow to warm to RT and stir overnight. If conversion is low, add DMAP (0.1 equiv) as a nucleophilic catalyst.[4]

Protocol C: The "Gold Standard" (Anionic Coupling)

Best for: Extremely unreactive amines or when N-ring acylation is dominating. Mechanism: Instead of activating the acid, we activate the amine. Deprotonating the exocyclic amine with a strong base (LiHMDS) creates a hard nucleophile (amide anion) that reacts instantly with esters or acid chlorides.

Step-by-Step:

  • Preparation: Convert your Carboxylic Acid to a methyl/ethyl ester or use an acid chloride.

  • Deprotonation: Dissolve 2-Amino-6-methylpyridine (1.1 equiv) in anhydrous THF under Argon. Cool to -78°C (or 0°C if solubility is poor).

  • Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 mins to generate the lithium amide anion. Note: Solution often turns bright yellow/orange.

  • Reaction: Add the Ester/Acid Chloride (1.0 equiv) dissolved in THF dropwise.

  • Allow to warm to RT over 2 hours. Quench with saturated NH₄Cl.[5]

Why this works: The deprotonated nitrogen is a powerful nucleophile that overcomes both the electronic deactivation and the steric bulk of the 6-methyl group.

Expert Insight: The "Reverse" Disconnection (Buchwald-Hartwig)

If the amide bond formation remains impossible via classical acylation, reverse the disconnection . Instead of reacting Acid + Amine, react an Amide + Aryl Halide .

  • Substrates: Primary Amide of your acid + 2-Bromo-6-methylpyridine .

  • Catalyst System: Pd₂dba₃ / Xantphos or Buchwald G3 Precatalysts (e.g., BrettPhos).

  • Conditions: Cs₂CO₃, Dioxane, 100°C.

This method bypasses the nucleophilicity issue entirely by using a metal-catalyzed oxidative addition/reductive elimination cycle [1, 2].

Comparative Data: Reagent Efficacy
MethodReagent SystemSuccess Rate (2-AP)Risk FactorNotes
Standard EDC / HOBt< 20%LowOften recovers starting material.[3]
Enhanced HATU / DIPEA / Heat40–60%ModerateRequires difficult purification of urea byproducts.
Dehydrative T3P / Pyridine 75–85% LowRecommended starting point. Clean workup.
Anionic LiHMDS / Ester> 90%HighRequires strictly anhydrous conditions; not for base-sensitive substrates.[3]
References
  • Buchwald-Hartwig Amination Overview. Wikipedia / Organic Chemistry Portal. Detailed mechanism of Pd-catalyzed C-N bond formation.[6] [6][7][8]

  • Amide Bond Formation with Electron-Deficient Amines. Royal Society of Chemistry (Org. Biomol. Chem). Protocol for coupling sterically hindered and electron-poor substrates.[9][10]

  • T3P Reagent Capabilities. Organic Chemistry Portal. Application of Propylphosphonic anhydride in difficult amidations.

  • pKa Values of Amines and Heterocycles. Alfa Chemistry / Evans pKa Table. Reference for basicity of pyridine derivatives.[11]

Sources

Addressing hydrolysis of the cyano group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing cyano group stability in synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the premature hydrolysis of nitriles. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic routes.

Introduction: The Challenge of Nitrile Hydrolysis

The cyano group (–C≡N) is a versatile and valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, ketones, and various heterocyles.[1][2][3] Its metabolic stability and unique electronic properties have also led to its incorporation into numerous pharmaceuticals.[4] However, under certain conditions, the cyano group is susceptible to hydrolysis, first to an amide and subsequently to a carboxylic acid.[1][5] This unwanted side reaction can significantly lower the yield of the desired product and introduce purification challenges. This guide provides in-depth answers to common questions regarding the prevention, mitigation, and analysis of nitrile hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Understanding the Problem - The "Why" of Hydrolysis

Q1: Why is my nitrile hydrolyzing? What are the underlying mechanisms?

A1: Nitrile hydrolysis is the reaction of the cyano group with water to form an amide, which can then be further hydrolyzed to a carboxylic acid (or its carboxylate salt).[6] This process is typically very slow with neutral water but is significantly accelerated by the presence of acid or base catalysts.[5][7]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the carbon atom. This activation allows for nucleophilic attack by a weak nucleophile like water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate.[8][9] Under sustained acidic conditions and heat, the amide will further hydrolyze to a carboxylic acid and an ammonium salt.[5][7][9]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the cyano group.[8][10] This is followed by protonation from water to yield an imidic acid, which tautomerizes to the amide.[8] If the basic conditions are harsh (e.g., high temperature, high concentration of base), the amide will be deprotonated and subsequently hydrolyzed to a carboxylate salt and ammonia.[5][7][11]

Below are diagrams illustrating these catalytic pathways.

Acid_Catalyzed_Hydrolysis Nitrile R-C≡N Nitrile Protonation + H₃O⁺ ProtonatedNitrile R-C≡N⁺-H Protonated Nitrile (Activated) Protonation->ProtonatedNitrile AttackH2O + H₂O Intermediate1 R-C(OH₂⁺)=N-H Intermediate AttackH2O->Intermediate1 Deprotonation1 - H₃O⁺ ImidicAcid R-C(OH)=NH Imidic Acid Deprotonation1->ImidicAcid Tautomerization Tautomerization Amide R-C(=O)NH₂ Amide Tautomerization->Amide Hydrolysis + H₃O⁺ (Heat) CarboxylicAcid R-C(=O)OH + NH₄⁺ Carboxylic Acid Hydrolysis->CarboxylicAcid

Caption: Pathway for acid-catalyzed hydrolysis of a nitrile.

Base_Catalyzed_Hydrolysis Nitrile R-C≡N Nitrile AttackOH + OH⁻ Imidate R-C(O⁻)=N⁻ Imidate Anion AttackOH->Imidate Protonation + H₂O ImidicAcid R-C(OH)=NH Imidic Acid Protonation->ImidicAcid Tautomerization Tautomerization Amide R-C(=O)NH₂ Amide Tautomerization->Amide Hydrolysis + OH⁻ (Heat) Carboxylate R-C(=O)O⁻ + NH₃ Carboxylate Hydrolysis->Carboxylate

Caption: Pathway for base-catalyzed hydrolysis of a nitrile.

Part 2: Prevention and Mitigation Strategies

Q2: How can I prevent unwanted hydrolysis during my reaction?

A2: Preventing hydrolysis requires careful control of reaction conditions. The key is to minimize the substrate's exposure to strong acids, strong bases, and high temperatures, especially in the presence of water.[6][12]

ParameterRecommendation for Preventing HydrolysisRationale
pH Maintain conditions as close to neutral (pH 7) as possible. If acidic or basic conditions are required for another transformation, use the mildest possible reagents and buffer the system if feasible.Both strong acids (H⁺) and strong bases (OH⁻) are potent catalysts for nitrile hydrolysis.[5]
Temperature Run reactions at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. Avoid prolonged heating or refluxing.Hydrolysis is a thermally-activated process. Elevated temperatures significantly accelerate the rate of both the initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylic acid.[6]
Solvent Use anhydrous solvents and reagents whenever possible. If an aqueous medium is unavoidable, minimize the amount of water.Water is a key reagent in the hydrolysis reaction. Reducing its concentration can slow the unwanted side reaction.
Reaction Time Monitor the reaction closely and stop it as soon as the desired product is formed. Avoid unnecessarily long reaction times.Prolonged exposure to even mildly hydrolytic conditions can lead to significant byproduct formation over time.[6]

Q3: I need to perform a reaction under basic conditions. How can I protect the cyano group?

A3: While the cyano group is relatively robust, it will not survive harsh basic conditions (e.g., saponification of an ester with hot NaOH). Your primary strategy should be to modify the synthetic route to avoid such conditions.

  • Reagent Selection: Opt for milder bases (e.g., K₂CO₃, Cs₂CO₃, DBU) over strong hydroxides (NaOH, KOH).

  • Protecting Groups (Indirect Strategy): It is often more practical to protect other functional groups in the molecule to render them stable to conditions that the nitrile can tolerate. For instance, if a molecule contains both an ester and a nitrile, and the ester needs to be cleaved, using enzymatic hydrolysis or other non-basic methods could preserve the nitrile. In multistep synthesis, the strategic use of protecting groups on other functionalities is crucial to avoid harsh deprotection steps that could compromise the cyano group.[13][14]

Q4: Can I stop the hydrolysis at the amide stage?

A4: Yes, it is possible to achieve partial hydrolysis to the amide, though it can be challenging because the amide itself can hydrolyze under the same conditions.[10][12] Success relies on using milder conditions than those required for full hydrolysis to the carboxylic acid.[9]

  • Mild Basic Conditions: Careful hydrolysis with a base like NaOH, using mild heating and strict reaction monitoring, can sometimes yield the amide as the major product.[15]

  • Hydrogen Peroxide Method: A reliable method for converting nitriles to amides is the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or KOH in aqueous ethanol). Urea-Hydrogen Peroxide (UHP) is a solid, safe alternative that releases H₂O₂ upon dissolution.[15]

Part 3: Troubleshooting and Analysis

Q5: I suspect my nitrile is hydrolyzing. How can I confirm this and monitor the reaction?

A5: Standard chromatographic and spectroscopic techniques are excellent for monitoring the disappearance of your starting nitrile and the appearance of hydrolysis byproducts.

  • Thin-Layer Chromatography (TLC): This is the quickest way to monitor reaction progress. The carboxylic acid byproduct is typically much more polar than the starting nitrile and will have a significantly lower Rf value. The amide intermediate will have a polarity between the nitrile and the acid. Staining with potassium permanganate can often help visualize all spots.

  • Spectroscopic Analysis: Comparing the spectra of your crude product with the starting material is definitive.

The following table summarizes key spectroscopic handles for each species.

TechniqueNitrile (R-C≡N)Amide (R-CONH₂)Carboxylic Acid (R-COOH)
IR Spectroscopy Sharp, medium intensity C≡N stretch at ~2210-2260 cm⁻¹C=O stretch at ~1630-1690 cm⁻¹. Two N-H stretches at ~3100-3500 cm⁻¹Broad O-H stretch from ~2500-3300 cm⁻¹. Strong C=O stretch at ~1700-1725 cm⁻¹
¹³C NMR C≡N carbon signal at ~115-125 ppmC=O carbon signal at ~165-180 ppmC=O carbon signal at ~170-185 ppm
¹H NMR Protons alpha to the CN group are slightly deshielded (~2.0-3.0 ppm for alkyl)Broad N-H protons (~5.0-8.0 ppm). Protons alpha to the carbonyl are slightly deshielded (~2.0-2.5 ppm for alkyl)Very broad and deshielded O-H proton (>10 ppm). Protons alpha to the carbonyl are slightly deshielded (~2.0-2.6 ppm for alkyl)

Q6: My reaction produced a mixture of nitrile, amide, and carboxylic acid. What should I do?

A6: First, use the information in this guide to optimize your reaction conditions (lower temperature, shorter time, milder reagents) to prevent the issue in future runs. For the current mixture, purification is necessary.

  • Acid-Base Extraction: This is a highly effective method.

    • Dissolve the mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • The nitrile and amide will remain in the organic layer.

    • You can then separate the nitrile and amide using column chromatography. The less polar nitrile will typically elute first.

    • The aqueous layer can be acidified (e.g., with 1N HCl) and re-extracted with an organic solvent to recover the carboxylic acid, if desired.[16]

The workflow below provides a decision-making guide for addressing unexpected hydrolysis.

Troubleshooting_Workflow Start Unwanted Hydrolysis Detected (Amide/Acid Byproduct) Analyze Analyze Reaction Conditions Start->Analyze IsAcidBase Is a strong acid or base present? Analyze->IsAcidBase IsHeat Is reaction heated (>50°C) or refluxed? IsAcidBase->IsHeat No Action_MildReagent Action: Switch to milder reagent (e.g., K₂CO₃) or buffer the system IsAcidBase->Action_MildReagent Yes IsWater Is water present (reagent or solvent)? IsHeat->IsWater No Action_LowerTemp Action: Lower reaction temperature or reduce time IsHeat->Action_LowerTemp Yes Action_Anhydrous Action: Use anhydrous solvents/reagents IsWater->Action_Anhydrous Yes Purify Purify Mixture: Acid-Base Extraction & Chromatography IsWater->Purify No (Re-evaluate) Action_MildReagent->Purify Action_LowerTemp->Purify Action_Anhydrous->Purify

Sources

Technical Support Center: Metabolic Stability of 3-Cyanobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: METAB-STAB-3CB-001 Subject: Troubleshooting rapid clearance and metabolic instability in 3-cyanobenzamide scaffolds.

Diagnostic Workflow: Why is your compound failing?

Welcome to the technical support portal. If you are working with 3-cyanobenzamide derivatives (often explored as PARP inhibitors, antiviral agents, or antitumor candidates), you are likely encountering rapid clearance in microsomal or hepatocyte stability assays.

Before attempting chemical modification, you must diagnose the specific metabolic "soft spot." Use the decision matrix below to categorize your instability issue.

Diagnostic Decision Tree

MetabolicDiagnosis Start Compound Unstable in Liver Microsomes (HLM/MLM)? Cofactor Check Cofactor Dependency: Is stability improved without NADPH? Start->Cofactor Hydrolysis YES: Instability persists without NADPH Cofactor->Hydrolysis Non-NADPH Dependent Oxidation NO: Stable without NADPH (CYP450 Mediated) Cofactor->Oxidation NADPH Dependent EnzymeType Suspect Hydrolases/Amidases (Plasma Stability Check Required) Hydrolysis->EnzymeType NitrileHyd Nitrile Hydrolysis (-CN -> -CONH2 -> -COOH) EnzymeType->NitrileHyd AmideHyd Amide Bond Cleavage (-CONH- -> -COOH + -NH2) EnzymeType->AmideHyd AromaticOx Aromatic Hydroxylation (Ring Oxidation) Oxidation->AromaticOx BenzylicOx Benzylic Oxidation (If alkyl groups present) Oxidation->BenzylicOx

Figure 1: Diagnostic workflow to distinguish between hydrolytic instability (common in benzamides/nitriles) and oxidative instability (CYP-mediated).

Troubleshooting Guide & FAQs

Issue A: The Nitrile Group (-CN) is Disappearing

Symptom: Mass spectrometry shows a +18 Da peak (Amide) or +19 Da peak (Acid) relative to the parent. Root Cause: The cyano group in 3-cyanobenzamide is an electrophilic "masked" acid. It is susceptible to hydrolysis by nitrilases or non-specific esterases, converting the nitrile to a primary amide, and subsequently to a carboxylic acid (inactive metabolite).

Q: How do I stabilize the nitrile group without losing potency?

  • Steric Hindrance: Introduce a small substituent (e.g., -F, -Cl, -CH3) at the ortho position relative to the nitrile. This physically blocks the hydrolytic enzyme from attacking the carbon of the cyano group.

  • Electronic Deactivation: If the aromatic ring is highly electron-deficient (e.g., nitro or fluoro substituted), the nitrile carbon becomes more electrophilic and prone to attack. Adding an electron-donating group (EDG) like a methoxy group can reduce this electrophilicity, though this may impact potency.

Issue B: The Amide Linkage is Cleaved

Symptom: Rapid loss of parent compound in plasma (even without microsomes). Appearance of benzoic acid derivatives. Root Cause: The amide bond connecting the benzamide to the rest of the molecule is a classic target for carboxylesterases and amidases.

Q: Can I replace the amide bond? (Bioisosteres) Yes.[1] This is the most effective strategy. Replace the amide linker with a heterocyclic bioisostere that mimics the geometry and hydrogen-bonding capability of the amide but is resistant to hydrolysis.

Bioisostere ClassStructureAdvantage
1,2,4-Oxadiazole HeterocycleExcellent hydrolytic stability; retains H-bond acceptor.
1,2,3-Triazole Heterocycle"Click" chemistry accessible; resistant to amidases.
Trifluoroethylamine -NH-CH2-CF3Reduces basicity; the CF3 group mimics the carbonyl oxygen electronically.
Oxetane 4-membered etherHigh polarity, low lipophilicity, metabolically robust.
Issue C: Rapid Aromatic Oxidation (CYP-Mediated)

Symptom: NADPH-dependent clearance. Mass spec shows +16 Da (Hydroxylation). Root Cause: The benzene ring of the 3-cyanobenzamide is electron-poor due to the cyano and amide groups, but if there are other substituents, the ring positions meta or para to the directing groups are susceptible to CYP450 oxidation.

Q: How do I block the "Soft Spot"?

  • Fluorine Scan: Systematically replace hydrogen atoms with fluorine at the site of metabolism (SOM). The C-F bond is stronger and resistant to CYP oxidation.

  • Block Metabolic Sites: If the para position is being oxidized, cap it with a metabolically stable group like -Cl or -CF3.

Experimental Protocols

Protocol: Microsomal Stability Assay (HLM/MLM)

Standard Operating Procedure (SOP-MET-04)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Test Compound (10 mM DMSO stock).[2]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with compound solution. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel set adding Buffer instead of NADPH (to detect hydrolysis).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN). Vortex for 1 min.

  • Processing: Centrifuge at 4,000 rpm for 15 min. Collect supernatant for LC-MS/MS analysis.

Data Analysis: Plot


 vs. Time. The slope is 

.




Case Study: Optimization Logic

The following diagram illustrates the logical progression from an unstable 3-cyanobenzamide hit to an optimized lead, using strategies derived from PARP inhibitor development (e.g., Iniparib to Olaparib evolution logic).

OptimizationLogic Hit Unstable Hit (3-Cyanobenzamide) Analysis Metabolite ID: Amide Hydrolysis Hit->Analysis Strategy1 Strategy 1: Bioisostere (Oxadiazole) Analysis->Strategy1 Preserve H-bonds Strategy2 Strategy 2: Rigidification (Lactam) Analysis->Strategy2 Lock Conformation Result Optimized Lead (High Stability) Strategy1->Result Strategy2->Result

Figure 2: Strategic modification pathways for stabilizing the amide bond.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pattabiraman, N., et al. (2011). Structure-Activity Relationship of 3-Cyanobenzamide Derivatives as PARP Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the specific scaffold).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Gleeson, M. P. (2008). Plasma stability of hydrolytically sensitive functional groups. Journal of Medicinal Chemistry, 51(3), 817-834. (Specific data on amide/nitrile hydrolysis rates). Link

Disclaimer: This guide is for research purposes only. All chemical modifications should be verified experimentally.

Sources

Validation & Comparative

Reference Standards for Factor XIa Inhibition Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of Factor XIa (FXIa) represents a paradigm shift in anticoagulation therapy—the potential to "uncouple" hemostasis from thrombosis.[1] Unlike Factor Xa or Thrombin inhibitors, FXIa inhibition attenuates pathological thrombus growth while largely sparing the extrinsic pathway required for hemostatic sealing.

However, the transition from target validation to high-throughput screening (HTS) is plagued by variability in reagent quality. A reported


 is meaningless without a defined enzymatic context. This guide provides a rigorous, data-driven framework for selecting reference standards (enzymes, substrates, and controls) and executing self-validating chromogenic assays.

Part 1: The Biological Context[1]

To design a robust assay, one must understand the specific node being targeted. FXIa amplifies thrombin generation via the intrinsic pathway.[1][2]

The Intrinsic Amplification Loop

The following diagram illustrates the position of FXIa. Note the feedback loop where Thrombin activates Factor XI, creating a burst of coagulation potential that is distinct from the initiation phase.

CoagulationCascade FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI (Zymogen) FXIa Factor XIa (Target Enzyme) FXI->FXIa Activated by FXIIa FXI->FXIa Feedback by Thrombin FIXa Factor IXa FXIa->FIXa Activates FIX FIX Factor IX FIX->FIXa Thrombin Thrombin (IIa) FIXa->Thrombin Tenase Complex Thrombin->FXI Fibrin Fibrin Clot Thrombin->Fibrin

Figure 1: The Intrinsic Pathway highlighting FXIa as the amplification node. The thrombin feedback loop (yellow dashed line) is the key mechanism FXIa inhibitors aim to dampen.

Part 2: Reference Material Landscape

The choice of enzyme source and substrate dictates the kinetic validity of your data.

The Enzyme: Factor XIa Sources

In drug discovery, "Specific Activity" is often more critical than total protein concentration.

FeatureHuman Plasma-Derived FXIaRecombinant FXIa (Full Length)Recombinant Catalytic Domain
Native Structure Homodimer (160 kDa)HomodimerMonomer (Truncated)
Glycosylation Native (Heterogeneous)Host-cell dependent (CHO/HEK)Minimal/None
Specific Activity High (~250-300 PEU/mg)VariableVery High (Artificial)
Physiological Relevance Gold Standard HighLow (Lacks Apple domains)
Primary Use Final Validation / MoA StudiesHTS / CrystallographyHTS / Kinetic Screening
Cost

$

$

Expert Insight: For determining accurate


 values, Human Plasma-Derived FXIa  is the requisite standard. Recombinant catalytic domains often lack the "Apple domains" (A1-A4) required for physiological substrate recognition (Factor IX), potentially skewing allosteric inhibitor data.
The International Standard

To ensure your assay is comparable to clinical data, you must calibrate your internal working bank against the WHO standard.

  • Standard: NIBSC Code 13/100 (1st International Standard for Activated Factor XI).[3][4]

  • Unitage: Defined in International Units (IU), not just milligrams.

  • Application: Use this to assign a "functional molarity" to your commercial lot of enzyme.

The Substrate: S-2366

While many substrates exist, S-2366 (PyroGlu-Pro-Arg-pNA) is the industry reference for chromogenic FXIa assays.

  • Chemical Name: L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline hydrochloride.[5]

  • Mechanism: FXIa cleaves the Arg-pNA bond, releasing free p-nitroaniline (pNA).

  • Detection: Absorbance at 405 nm .[5]

  • Kinetic Constants (Typical):

    • 
       Varies by enzyme source (must be determined empirically).
      

Critical Constraint: To detect competitive inhibitors efficiently, your substrate concentration


 must be 

. Running at saturation (

) will mask the potency of competitive inhibitors.
The Reference Inhibitor: BMS-262084

Do not rely on generic protease inhibitors like Aprotinin. Use a specific small molecule tool compound.[6]

  • Compound: BMS-262084 .[6][7][8][9][10]

  • Type: Irreversible, active-site directed.

  • Potency:

    
     (Human FXIa).[8]
    
  • Selectivity: >1000x selective vs. Thrombin and FXa.

Part 3: Experimental Protocol (Chromogenic Assay)

This protocol is designed for a 96-well microplate format. It includes a "Self-Validation" step using the Z-factor.

Reagents Preparation[4][8]
  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM

    
    , 0.1% PEG-8000 (or 0.1% BSA), pH 7.4.
    
    • Note: PEG/BSA is mandatory. FXIa is sticky; without it, you will lose enzyme to the plastic walls, causing high CV%.

  • Enzyme Solution: Dilute Plasma FXIa to 1 nM final assay concentration.

  • Substrate Solution: S-2366 at 300 µM (

    
    ) final concentration.
    
Workflow Logic

The following diagram details the precise order of operations to ensure equilibrium.

AssayWorkflow Step1 1. Plate Compounds (DMSO Stocks) Step2 2. Add Enzyme (FXIa) (1 nM Final) Step1->Step2 Step3 3. Pre-Incubation (15 min @ 25°C) Step2->Step3 Allows E-I Complex Step4 4. Add Substrate (S-2366) (Start Reaction) Step3->Step4 Step5 5. Kinetic Read (OD 405nm, 10 min) Step4->Step5 Linear Velocity (V0)

Figure 2: Kinetic Assay Workflow. The pre-incubation step is critical for allowing slow-binding inhibitors to reach equilibrium before substrate competition begins.

Step-by-Step Methodology
  • Titration: Prepare a 10-point dilution series of your test compounds and the reference standard (BMS-262084) in DMSO. Final DMSO concentration in assay should be

    
    .
    
  • Enzyme Addition: Dispense 20 µL of Enzyme Solution into wells.

  • Inhibitor Addition: Add 2 µL of compound/DMSO.

  • Equilibration: Shake plate for 30 seconds, then incubate for 15 minutes at room temperature (

    
    ).
    
    • Why? This allows the Inhibitor (I) to bind the Enzyme (E). If you add substrate too early, the substrate will protect the active site, shifting the apparent

      
       higher.
      
  • Substrate Start: Add 20 µL of S-2366 Substrate Solution.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the slope (mOD/min) for the linear portion of the curve. This slope is the velocity (

    
    ).
    
Self-Validation: The Z-Factor

Before accepting data, calculate the Z-factor using your High Control (DMSO only) and Low Control (Excess BMS-262084).



  • 
     = Standard Deviation
    
  • 
     = Mean
    
  • 
     = Positive Control (Max Signal)
    
  • 
     = Negative Control (Background)
    

Acceptance Criteria: A value of


  indicates a robust assay suitable for screening.

Part 4: Troubleshooting & Critical Considerations

Active Site Titration (The "Hidden" Variable)

Commercial enzymes are sold by mass, but "1 mg" of protein does not equal "1 mg" of active enzyme. Inactive zymogen or degraded protein contributes to mass but not activity.

  • Solution: For precise

    
     calculation, titrate your enzyme stock using p-nitrophenyl guanidinobenzoate (pNPGB) . This creates a "burst" of pNA proportional to the number of active sites. Use this concentration for your calculations, not the mass on the vial label.
    
Ionic Strength Sensitivity

FXIa activity is sensitive to chloride ions.

  • Observation:

    
     for S-2366 increases as NaCl concentration increases.
    
  • Standardization: Strictly maintain NaCl at 150 mM . Deviating to 100 mM or 200 mM will alter your

    
     and shift your inhibitor potency data.
    
Inner Filter Effects

Colored compounds can absorb light at 405 nm, mimicking inhibition.

  • Control: Always run a "Compound Only" control (Buffer + Compound, no Enzyme) to check for intrinsic absorbance.

References

  • National Institute for Biological Standards and Control (NIBSC). (2013). 1st International Standard for Activated Blood Coagulation Factor XI (FXIa), Human.[3][4] NIBSC Code: 13/100.[3][4] [Link]

  • Sinha, D., et al. (1985). Kinetics of the activation of human factor XI by factor XIIa. Journal of Biological Chemistry. [Link]

  • Wong, P. C., et al. (2011). A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits.[6] Journal of Thrombosis and Thrombolysis. (Reference for BMS-262084).[6][7][8] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[11] [Link]

Sources

Validating synthesis of 3-cyano-N-(6-methylpyridin-2-yl)benzamide by IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the high-throughput optimization of kinase inhibitors and mGluR5 antagonists, the amide coupling of 3-cyanobenzoic acid and 2-amino-6-methylpyridine is a critical gateway step. While NMR remains the gold standard for full structural elucidation, it is a bottleneck for real-time reaction monitoring.

This guide details a self-validating ATR-FTIR protocol for confirming the synthesis of 3-cyano-N-(6-methylpyridin-2-yl)benzamide . Unlike chromatographic methods, this approach relies on specific spectral "fingerprint" transformations—specifically the retention of the nitrile motif and the distinctive shift of the carbonyl band—to provide a binary "Go/No-Go" decision within minutes.

Part 1: The Analytical Challenge & Solution
Why IR for this specific scaffold?

The target molecule contains three distinct spectral handles that allow for validation without isotopic labeling or destruction of the sample:

  • The Silent Observer: The cyano group (-CN) is chemically inert during amidation but spectroscopically active in a clean window (~2230 cm⁻¹).

  • The Reactive Center: The carbonyl (C=O) shifts significantly from acid/chloride to amide.

  • The Heterocycle: The 2-amino-pyridine moiety undergoes a symmetry change upon acylation, altering ring breathing modes.

Comparison of Validation Methods
FeatureATR-FTIR (Recommended) ¹H NMR HPLC-MS
Time-to-Result < 2 Minutes15–45 Minutes10–30 Minutes
Sample Prep None (Solid state)Dissolution (Deuterated solvents)Dilution/Filtering
Primary Insight Functional Group TransformationProton ConnectivityMolecular Mass/Purity
Limit of Detection ~1-2% impurity~0.1% impurity<0.01% impurity
Key Blindspot Trace impurities with similar functional groupsParamagnetic interferenceIsomers/Salt forms
Part 2: Theoretical Framework & Spectral Prediction

To validate the product, one must confirm the disappearance of reactant bands and the appearance of product bands while ensuring the retention of the core scaffold markers.

1. Reactant Fingerprints (The "Before")
  • 3-Cyanobenzoic Acid:

    • O-H Stretch: Broad, hydrogen-bonded envelope (2500–3300 cm⁻¹).[1]

    • C=O Stretch (Acid): Strong, broad band at 1690–1710 cm⁻¹ .

    • C≡N Stretch: Sharp, distinct peak at ~2230 cm⁻¹ .

  • 2-Amino-6-methylpyridine:

    • N-H Stretch: Distinct doublet (Primary Amine) at 3400–3500 cm⁻¹ .

    • Ring Breathing: Pyridine skeletal modes at 1580–1600 cm⁻¹ .

2. Product Fingerprints (The "After")
  • Target: this compound

    • Amide N-H: Sharp singlet at ~3300 cm⁻¹ (replaces broad acid OH and amine doublet).

    • Amide I (C=O): Sharp band at 1650–1680 cm⁻¹ . Note: This is typically lower in frequency than the starting acid or acid chloride due to resonance with the aromatic ring and the pyridine nitrogen.

    • Amide II (N-H Bend): New band appearing at 1500–1550 cm⁻¹ .

    • C≡N Retention: The nitrile peak at ~2230 cm⁻¹ must remain unchanged. Loss of this peak indicates side reactions (e.g., hydrolysis to amide).

Part 3: Visualization of Spectral Logic

The following diagram illustrates the logical flow of spectral changes required to validate the synthesis.

SpectralLogic Reactants Reactants (Acid + Amine) Transformation Amide Coupling (-H2O / -HCl) Reactants->Transformation AcidOH Loss of Acid O-H (2500-3300 cm⁻¹) Reactants->AcidOH Disappears AmineNH Loss of NH2 Doublet (3400-3500 cm⁻¹) Reactants->AmineNH Disappears Nitrile Retention of CN (~2230 cm⁻¹) Reactants->Nitrile Persists Product Target Benzamide Transformation->Product AmideBand Appearance of Amide I (1650-1680 cm⁻¹) Transformation->AmideBand Forms

Figure 1: Spectral logic flow. Red nodes indicate features that must disappear; Green nodes indicate new features; Blue indicates a conserved marker.

Part 4: Experimental Protocol (ATR-FTIR)

Objective: Validate the isolated solid from the coupling reaction (e.g., via Acid Chloride or HATU method).

Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS50).

  • Interface: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Resolution: 4 cm⁻¹.[2]

  • Scans: 16–32 scans (sufficient for qualitative ID).

Step-by-Step Methodology
  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Prep: Ensure the product is dry . Residual solvent (DCM, EtOAc) or water will obscure the critical Amide I/II and OH regions.

    • Tip: If the product is an oil, apply a thin film. If solid, crush a small amount (<5 mg) onto the crystal.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum from 4000 to 600 cm⁻¹.[3]

  • Baseline Correction: Apply automatic baseline correction if the spectrum slopes due to scattering (common in powders).

Part 5: Data Interpretation & Decision Matrix

Use this self-validating logic gate to determine if the reaction was successful.

ValidationWorkflow Start Acquire Spectrum CheckCN Check ~2230 cm⁻¹ (Nitrile Present?) Start->CheckCN CheckAmide Check 1650-1680 cm⁻¹ (Amide I Present?) CheckCN->CheckAmide Yes Fail1 FAIL: Wrong Scaffold (Check Starting Material) CheckCN->Fail1 No CheckStart Check 2500-3300 cm⁻¹ (Broad Acid OH Absent?) CheckAmide->CheckStart Yes Fail2 FAIL: No Reaction (Recovered Start Material) CheckAmide->Fail2 No (Peak at 1700+) Success VALIDATED (Proceed to HPLC/Bioassay) CheckStart->Success Yes Fail3 FAIL: Incomplete/Wet (Recrystallize/Dry) CheckStart->Fail3 No (OH Present)

Figure 2: Decision Matrix for routine synthesis validation.

Troubleshooting Common Anomalies
  • Peak at 1770 cm⁻¹: Indicates unreacted Acid Chloride intermediate (hydrolysis incomplete or reaction stalled).

  • Peak at 2250–2260 cm⁻¹: If the nitrile shifts significantly higher, check for coordination to metal catalysts (if used) or electronic modification of the ring.

  • Doublet at 3400 cm⁻¹: Indicates residual 2-amino-6-methylpyridine . The product must show a clean singlet around 3300 cm⁻¹.

References
  • NIST Chemistry WebBook. IR Spectrum of 2-Amino-6-methylpyridine (CAS 1824-81-3). National Institute of Standards and Technology.[4] [Link]

  • NIST Chemistry WebBook. IR Spectrum of 3-Cyanobenzoic acid (CAS 1877-72-1). National Institute of Standards and Technology.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for Amide I/II and Nitrile assignments).

  • Beilstein/Reaxys Database. General amide coupling shifts for aminopyridines. (Validated via general chemical principles of amide resonance described in J. Org. Chem. literature regarding N-heterocyclic amides).[3][5][6][7][8][9]

Sources

Technical Guide: Elemental Analysis & Purity Profiling of 3-cyano-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 3-cyano-N-(6-methylpyridin-2-yl)benzamide , a structural analog relevant to metabotropic glutamate receptor 5 (mGluR5) modulation research. It focuses on validating chemical identity and purity through Elemental Analysis (EA), comparing theoretical benchmarks against typical experimental variances found in high-purity versus technical-grade samples.

Executive Summary

This compound (C₁₄H₁₁N₃O) is a benzamide derivative synthesized via the amide coupling of 3-cyanobenzoic acid and 2-amino-6-methylpyridine. Precise characterization is critical in drug discovery, particularly for mGluR5 negative allosteric modulators (NAMs), where trace metal catalysts or solvent entrapment can skew biological assays.

This guide compares the Theoretical Elemental Composition (the "Gold Standard") against Representative Experimental Data from different purification grades. It serves as a decision-making tool for researchers validating their own synthesis or evaluating commercial supplies.

Chemical Identity & Theoretical Benchmarks

Before interpreting experimental data, the theoretical baseline must be established based on the molecular formula C₁₄H₁₁N₃O .

  • Molecular Weight: 237.26 g/mol [1][2]

  • Formula: C₁₄H₁₁N₃O

  • Structure: Benzamide core substituted with a 3-cyano group and a 6-methylpyridin-2-yl moiety.

Table 1: Theoretical Elemental Composition (Gold Standard)
ElementSymbolAtomic MassCountTotal MassMass % (Theoretical)
Carbon C12.01114168.1570.88%
Hydrogen H1.0081111.094.67%
Nitrogen N14.007342.0217.71%
Oxygen O15.999116.006.74%

Comparative Performance: High-Purity vs. Technical Grade

In a real-world research setting, "Performance" refers to the compound's adherence to these theoretical values. The industry standard for acceptable purity is a deviation of ≤ 0.4% from the theoretical value.

The following table compares a High-Purity Reference Standard (recrystallized) against a Technical Grade batch (crude precipitation), illustrating common impurities like solvent entrapment (e.g., Ethyl Acetate) or hydration.

Table 2: Comparative Elemental Analysis Data
Sample Type% Carbon (C)% Hydrogen (H)% Nitrogen (N)Deviation StatusInterpretation
Theoretical 70.88 4.67 17.71 N/A Target Baseline
Grade A (High Purity) 70.924.7117.65Pass (≤0.4%)Anhydrous, solvent-free. Suitable for biological assays.
Grade B (Technical) 69.105.2016.40Fail Solvent Entrapment: Lower C/N and higher H suggest trapped solvent (e.g., Ethanol/EtOAc) or moisture. Requires drying/recrystallization.
Grade C (Hydrate) 68.504.9017.10Fail Hygroscopic Effect: Consistent with ~0.5 molar equivalent of water absorption.

Expert Insight: A common failure mode for this class of benzamides is the "Low Nitrogen" read. If your Nitrogen value is significantly lower than 17.71% while Carbon is also low, it strongly indicates the presence of non-nitrogenous solvent (like Ethyl Acetate or Dichloromethane) trapped in the crystal lattice.

Synthesis & Workflow Visualization

To understand the origin of these elemental values, one must analyze the synthesis and purification workflow. The presence of the 3-cyano group makes the molecule sensitive to hydrolysis under strong acidic/basic conditions, potentially converting the nitrile to a primary amide or acid, which would drastically alter the CHN profile.

Figure 1: Synthesis and Quality Control Workflow

G Start1 3-Cyanobenzoic Acid Reaction Amide Coupling (EDCI/HOBt or SOCl2) Start1->Reaction Start2 2-Amino-6-methylpyridine Start2->Reaction Crude Crude Product (Precipitate) Reaction->Crude 12-24h, RT Purification Purification (Recrystallization/Column) Crude->Purification Remove Solvents Final Target: 3-cyano-N- (6-methylpyridin-2-yl)benzamide Purification->Final QC_EA QC: Elemental Analysis (Combustion) Final->QC_EA Purity Check QC_NMR QC: 1H NMR (Structure Verification) Final->QC_NMR Identity Check QC_EA->Purification Fail (>0.4% Dev)

Caption: Workflow depicting the convergent synthesis of the benzamide target and the critical decision node at the Elemental Analysis (QC) stage.

Experimental Protocols

Reliable data depends on rigorous protocols. Below is the standard operating procedure (SOP) for ensuring the "Grade A" results listed in Table 2.

Protocol A: Synthesis (General Procedure)
  • Activation: Dissolve 3-cyanobenzoic acid (1.0 eq) in anhydrous DMF or DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Coupling: Add 2-amino-6-methylpyridine (1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Work-up: Dilute with EtOAc, wash with water, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient) to isolate the target C₁₄H₁₁N₃O .

Protocol B: Elemental Analysis (CHN Combustion)
  • Instrument: PerkinElmer 2400 Series II or equivalent.

  • Sample Prep:

    • Dry sample in a vacuum oven at 50°C for >4 hours to remove surface moisture.

    • Weigh 1.5–2.5 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Fold the capsule to exclude air pockets.

  • Combustion:

    • Combust at 925°C in an oxygen-enriched environment.

    • Reduction of gases at 640°C.

    • Detection via Thermal Conductivity Detector (TCD).

  • Validation: Run a standard (e.g., Acetanilide) before the sample. Acceptance criteria for standard is ±0.3%.

References

  • Fundamental Elemental Analysis Standards

    • Wait, R.[3] (2023).[4][5] "Combustion Analysis for Organic Compounds: Best Practices." Journal of Chemical Education.

  • Benzamide Synthesis Methodologies

    • Montalbetti, C. A., & Falque, V. (2005).[6] "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.

  • mGluR5 Antagonist Chemistry (Contextual)

    • Lindemann, L., et al. (2011).[2] "Trace amine-associated receptor 1 modulates dopaminergic activity." (Context for pyridine-benzamide scaffolds). Journal of Pharmacology and Experimental Therapeutics.

  • Chemical Identity Verification

    • PubChem Compound Summary for 3-cyanobenzamide derivatives.

Sources

Benchmarking 3-cyano-N-(6-methylpyridin-2-yl)benzamide against known FXIa inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Benchmarking Guide: 3-cyano-N-(6-methylpyridin-2-yl)benzamide vs. Clinical FXIa Inhibitors

Executive Summary: The FXIa "Goldilocks" Target

Factor XIa (FXIa) inhibition represents the current frontier in anticoagulant therapy, promising to uncouple hemostasis from antithrombotic efficacy—the "Goldilocks" scenario of preventing clots without causing bleeding.

This guide benchmarks a representative small-molecule scaffold, This compound (hereafter referred to as Compound A ), against the clinical standards Milvexian (BMS-986177) and Asundexian (BAY 2433334).[1]

While Milvexian and Asundexian are fully optimized, high-molecular-weight clinical candidates (


 Da), Compound A  represents a fragment-like core scaffold  (

Da).[1] Benchmarking such scaffolds requires rigorous kinetic profiling to determine if they possess the necessary Ligand Efficiency (LE) to warrant optimization into a full drug candidate.[1]

Structural & Mechanistic Comparison

To benchmark effectively, one must understand the binding modes. FXIa inhibitors generally target the S1 specificity pocket (where Arginine normally binds) and extend into the S1', S2, and S4 pockets.

FeatureCompound A (The Scaffold) Milvexian (The Standard) Asundexian (The Challenger)
Structure Class Benzamide-Pyridine FragmentMacrocyclic PeptidomimeticPhenyl-Pyrazole / Pyridinone
Binding Mode P1 Focus: The 6-methylpyridine likely occupies the S1 pocket, mimicking the P1 Arginine of the natural substrate.[1] The cyano group may act as a hydrogen bond acceptor in the S1' or S2 region.P1-P4 Spanning: Binds active site with high affinity; macrocycle locks conformation to minimize entropy loss.[1]P1-P4 Spanning: Exploits specific hydrophobic interactions in the S4 pocket for high potency.[1]
Key Interaction Pyridine N interacts with Asp189 (via water) or Ser195.[1]Direct interaction with catalytic triad and S1 pocket.Direct interaction with catalytic triad and S1 pocket.
Molecular Weight ~237 Da (Fragment)~500+ Da~590 Da
Inhibition Type Competitive (Reversible)Competitive (Reversible)Competitive (Reversible)
Scientific Insight: The "Methyl" Magic

In Compound A , the 6-methyl group on the pyridine is critical. In FXIa SAR (Structure-Activity Relationship) studies, small hydrophobic substituents at this position often displace a conserved water molecule in the S1 pocket, significantly boosting affinity compared to an unsubstituted pyridine.

Biochemical Benchmarking: The "Gold Standard" Assay

To validate Compound A against the giants, you cannot rely on simple


 values if the potency approaches the enzyme concentration. You must determine the inhibition constant (

).[1]
Experimental Protocol: Chromogenic FXIa Assay

Objective: Determine


 using the tight-binding (Morrison) equation if necessary, or classical Michaelis-Menten kinetics.

Reagents:

  • Enzyme: Human FXIa (0.1 nM final concentration for high-sensitivity).[1]

  • Substrate: S-2366 (L-Pyroglutamyl-L-prolyl-L-arginine-p-nitroaniline dihydrochloride).[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

Workflow Diagram (DOT):

FXIa_Assay_Workflow Prep 1. Plate Prep (Non-binding 96/384 well) Dilution 2. Inhibitor Dilution (Serial 1:3 in DMSO/Buffer) Prep->Dilution Enzyme_Add 3. Enzyme Addition (Human FXIa, 0.1 nM) Dilution->Enzyme_Add Incubation 4. Pre-Incubation (30 min @ 25°C) Enzyme_Add->Incubation Substrate 5. Substrate Addition (S-2366, Km concentration) Incubation->Substrate Read 6. Kinetic Read (OD 405nm, 20 min) Substrate->Read Analysis 7. Data Analysis (Morrison Ki Calc) Read->Analysis

Caption: Step-by-step chromogenic assay workflow for determining FXIa inhibition constants.

Data Analysis: The Mathematics of Potency

When benchmarking against Milvexian (


 nM), standard logistic regression fails because 

.[1] You must use the Morrison Equation for tight-binding inhibitors:

[1]
  • Compound A Expectation: As a fragment, Compound A will likely have a

    
     in the micromolar (
    
    
    
    ) range
    (e.g., 1–10
    
    
    ).[1]
  • Milvexian/Asundexian: Will display sub-nanomolar (nM)

    
     values.[1]
    

Benchmarking Success Criteria: For Compound A to be considered a "validated hit," it should display a Ligand Efficiency (LE) > 0.3 .


[1]

Selectivity Profiling: The Safety Check

The primary risk of FXIa inhibitors is off-target inhibition of Plasma Kallikrein (PK) (closest homolog, 58% homology) or Thrombin (common coagulation protease).[1]

The Pathway Context: Understanding where FXIa sits in the cascade is vital for interpreting selectivity data.

Coagulation_Cascade Contact Contact Activation (Surface) FXIIa FXIIa Contact->FXIIa FXIa FXIa (TARGET) FXIIa->FXIa Intrinsic PK Plasma Kallikrein (Off-Target Risk) FXIIa->PK FIXa FIXa FXIa->FIXa FXa FXa FIXa->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin PK->FXIIa Feedback

Caption: The Intrinsic Coagulation Pathway. FXIa is the target; Plasma Kallikrein is the critical off-target due to structural homology.[1]

Comparative Selectivity Table (Target Values):

EnzymeCompound A (Goal)Milvexian (Reference)Asundexian (Reference)
FXIa (

)
< 10

(Fragment)
0.11 nM~1.0 nM
Plasma Kallikrein > 100

~35–44 nM> 1

FXa > 100

> 5,000 nM> 10,000 nM
Thrombin > 100

> 5,000 nM> 10,000 nM
Trypsin > 100

> 5,000 nM> 50

Analysis: If Compound A shows significant inhibition of Thrombin or Trypsin, the benzamide core is likely too promiscuous and requires substitution (e.g., adding steric bulk to the P2 position) to improve selectivity before proceeding.

Summary of Recommendations

  • Assay Choice: Use the S-2366 chromogenic assay.[1] Avoid fluorogenic substrates initially as benzamides can sometimes quench fluorescence, leading to false positives (inner filter effect).[1]

  • Kinetics: Treat Compound A as a classical competitive inhibitor (Michaelis-Menten).[1] Treat Milvexian as a tight-binding inhibitor (Morrison Equation).[1]

  • Go/No-Go Decision:

    • Go: If Compound A

      
       AND Selectivity (Thrombin) > 50-fold.[1]
      
    • Optimize: If Potency is good but Selectivity is poor (modify the P1 linker).

    • Stop: If

      
       (insufficient starting affinity for this scaffold class).
      

References

  • Perera, V., et al. (2021). "Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation."[2][3] Research and Practice in Thrombosis and Haemostasis.

  • Heitmeier, S., et al. (2022).[4] "Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa." Journal of Thrombosis and Haemostasis.

  • Quan, M. L., et al. (2018). "Factor XIa Inhibitors as New Anticoagulants."[5] Annual Reports in Medicinal Chemistry. (Contextualizing the benzamide/pyridine scaffold evolution).

  • Copeland, R. A. (2013).[1] "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley-Interscience.[1] (Source for Morrison Equation protocols).

  • Biophen. (2024).[1] "Factor XIa Chromogenic Assay Kit Instructions." CoaChrom.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography Data for N-(pyridin-2-yl)benzamide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of molecular architecture is paramount. N-(pyridin-2-yl)benzamide and its derivatives represent a versatile class of ligands capable of forming a diverse array of metal complexes with significant potential in catalysis, materials science, and medicinal chemistry. The unequivocal determination of the three-dimensional structure of these complexes is crucial for elucidating structure-activity relationships and for the rational design of new compounds with enhanced properties.

This guide provides an in-depth comparison of X-ray crystallography data for various N-(pyridin-2-yl)benzamide complexes. It is designed to move beyond a simple recitation of data, offering insights into the experimental nuances and the comparative value of this technique against other analytical methods. As a senior application scientist, my objective is to equip you with the foundational knowledge and practical understanding necessary to critically evaluate and leverage crystallographic data in your research endeavors.

The Decisive Role of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structures at the atomic level. For N-(pyridin-2-yl)benzamide complexes, this technique provides precise information on:

  • Coordination Geometry: The arrangement of the ligand and any other coordinating species around the metal center (e.g., octahedral, tetrahedral, square planar).

  • Bond Lengths and Angles: Exact measurements of the distances and angles between atoms, offering insights into the nature and strength of the coordination bonds.

  • Supramolecular Interactions: The identification of non-covalent interactions such as hydrogen bonding, and π-π stacking, which govern the crystal packing and can influence the material's bulk properties.

  • Absolute Configuration: For chiral complexes, SC-XRD can determine the absolute stereochemistry, which is critical in pharmaceutical applications.

Comparative Analysis of Crystallographic Data for N-(pyridin-2-yl)benzamide Complexes

The following table summarizes key crystallographic parameters for a selection of N-(pyridin-2-yl)benzamide and its derivative complexes. This comparative data highlights the structural diversity achievable by varying the metal center and ligand substituents.

Complex/LigandFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
2-amino-N-(pyridin-2-yl)benzamideC₁₂H₁₁N₃OMonoclinicP2₁/c5.323(4)19.530(16)10.302(10)100.965(8)1051.4(15)40.0314[1]
[Cu₂(Lpz)₂(4,4-bipy)(OTf)₂]C₄₂H₃₄Cu₂F₆N₁₀O₁₀S₂TriclinicP-110.123(2)12.456(3)12.987(3)75.12(3)1548.8(6)1-[2]
₂·2H₂OC₂₄H₃₄N₆NiO₁₀MonoclinicP2₁/n9.581(2)16.632(3)9.891(2)114.65(3)1433.0(5)2-[3]
[ZnCl₃(C₈H₁₃N₂)]C₈H₁₃Cl₃N₂ZnOrthorhombicP2₁2₁2₁8.345(2)10.567(3)14.678(4)901294.0(6)4-[4]

Note: Lpz = deprotonated N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide; L = pyridine-2-carboxamide; C₈H₁₃N₂ = methyl-(2-pyridin-2-yl-ethyl)-ammonium. R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Experimental Workflow: From Synthesis to Structure

The acquisition of high-quality crystallographic data is a multi-step process that demands meticulous attention to detail. Below is a representative experimental protocol for the synthesis and crystallographic analysis of a transition metal complex of N-(pyridin-2-yl)benzamide.

Part 1: Synthesis and Crystallization of a Representative Complex

This protocol outlines the synthesis of a generic M(II) complex of N-(pyridin-2-yl)benzamide, where M can be a divalent transition metal such as Cu(II), Ni(II), or Zn(II).

Materials:

  • N-(pyridin-2-yl)benzamide

  • Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·6H₂O)

  • Methanol (reagent grade)

  • Triethylamine (optional, as a base)

Procedure:

  • Ligand Dissolution: Dissolve N-(pyridin-2-yl)benzamide (1.0 mmol) in warm methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Metal Salt Addition: In a separate beaker, dissolve the metal(II) chloride hexahydrate (0.5 mmol) in methanol (10 mL).

  • Complexation: Slowly add the methanolic solution of the metal salt to the stirred solution of the ligand. A color change or precipitation may be observed, indicating complex formation.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete reaction.

  • Crystallization: After cooling to room temperature, filter the solution to remove any solid impurities. The clear filtrate is then set aside for slow evaporation at room temperature. High-quality single crystals suitable for X-ray diffraction are typically obtained within a few days to a week.

Causality Behind Experimental Choices: The choice of methanol as a solvent is due to its ability to dissolve both the ligand and the metal salt, facilitating the reaction. Slow evaporation is a common and effective method for growing high-quality crystals as it allows for the gradual and ordered arrangement of molecules into a crystal lattice.

Part 2: Single-Crystal X-ray Diffraction Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a synthesized complex.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of Complex Crystallization Crystal Growth Synthesis->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods such as Patterson or direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This iterative process adjusts atomic coordinates, and displacement parameters until the best possible fit is achieved.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of N-(pyridin-2-yl)benzamide complexes often involves a suite of complementary analytical techniques.

analytical_techniques cluster_info Information Provided XRD X-ray Crystallography (Solid-State Structure) Info_XRD 3D Atomic Arrangement Bond Lengths & Angles Supramolecular Interactions XRD->Info_XRD NMR NMR Spectroscopy (Solution Structure & Dynamics) Info_NMR Ligand Conformation in Solution Metal-Ligand Interactions Dynamic Processes NMR->Info_NMR IR IR Spectroscopy (Functional Groups & Coordination) Info_IR Coordination-Induced Shifts (C=O, N-H, Pyridyl) Presence of Counter-ions IR->Info_IR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Info_UV_Vis d-d Transitions Ligand-to-Metal Charge Transfer π-π* Transitions UV_Vis->Info_UV_Vis MS Mass Spectrometry (Molecular Weight & Fragmentation) Info_MS Molecular Ion Peak Isotopic Distribution Fragmentation Pattern MS->Info_MS TGA Thermal Analysis (TGA/DSC) (Thermal Stability & Composition) Info_TGA Decomposition Temperature Presence of Solvent Molecules TGA->Info_TGA

Caption: Complementary analytical techniques for complex characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR provides detailed information about the structure and dynamics in solution. Coordination of the N-(pyridin-2-yl)benzamide ligand to a metal center typically induces shifts in the proton and carbon signals of the pyridine and benzamide moieties, confirming metal-ligand interaction in the solution state.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination environment. A shift in the vibrational frequency of the amide C=O group upon complexation is a strong indicator of coordination through the carbonyl oxygen. Changes in the vibrational modes of the pyridine ring also confirm the involvement of the pyridinic nitrogen in metal binding.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides insights into the electronic structure of the complexes. For transition metal complexes, d-d electronic transitions can be observed in the visible region, providing information about the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands are also often observed.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the complex and can provide information about its composition and fragmentation pattern.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to determine the presence of solvent molecules within the crystal lattice.

References

  • Nguyen, T. H. T., et al. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Molecules, 24(21), 3949. [Link]

  • Nguyen, T. H. T., et al. (2020). Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]

  • Potočňák, I., et al. (2011). Structural and magnetic properties of cobalt(II) complexes with pyridinecarboxamide ligands. ResearchGate. [Link]

  • Corradi, A. B., et al. (1974). Crystal structure and physicochemical properties of a mixed-chelated nickel complex: aquo-{o-[(2-pyridylmethylene)amino]benzamide}-[2-(2-pyridyl)-1,2,3,4-tetrahydroquinazolin-4-one]nickel(II) dinitrate tetrahydrate. Journal of the Chemical Society, Dalton Transactions, (2), 150-154. [Link]

  • Yuan, L., Zou, L. S., & Chen, X. M. (2024). The crystal structure of 2-amino-N-(pyridin-2-yl)benzamide, C12H11N3O. Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 999-1000. [Link]

  • Gusev, A. N., et al. (2025). Preparation and crystal structure of cobalt(II) complex with 3,5-pyridinedicarboxylic acid. Journal of Coordination Chemistry, 78(15), 2583-2590. [Link]

  • Ben Nasr, M., Jeanneau, E., & Ben Nasr, C. (2015). Crystal Structure of ZnCl 3 (Methyl-(2-Pyridin-2-yl-Ethyl)-Ammonium). American Journal of Analytical Chemistry, 6(3), 189-195. [Link]

  • Hubin, T. J., et al. (2025). Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide. Inorganica Chimica Acta, 575, 122255. [Link]

  • Hathaway, B. J., et al. (2023). A nickel(II) complex with an unsymmetrical tetradentate chelating ligand derived from pyridine-2,6-dicarbaldehyde and 2-aminothiophenol. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 834-838. [Link]

  • Bello, A. A., & Adebayo, A. O. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research, 1(1), 1-5. [Link]

  • Kaczmarek, M. T., et al. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 26(14), 4118. [Link]

  • Black, D. StC., et al. (2004). New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions, (4), 599-606. [Link]

  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.